4-(Tetrahydropyran-4-yloxy)benzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(oxan-4-yloxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c13-9-10-1-3-11(4-2-10)15-12-5-7-14-8-6-12/h1-4,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXQSYHCKPGZLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640242 | |
| Record name | 4-[(Oxan-4-yl)oxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884507-34-0 | |
| Record name | 4-[(Oxan-4-yl)oxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(oxan-4-yloxy)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Therapeutic Potential of Tetrahydropyran-4-yloxy Derivatives in Oncology: A Technical Guide for Drug Discovery Professionals
Abstract
The tetrahydropyran (THP) moiety is a recognized "privileged scaffold" in medicinal chemistry, integral to the structure of several approved therapeutic agents. Its favorable physicochemical properties, including its role as a bioisostere of cyclohexane with improved aqueous solubility and its capacity for hydrogen bonding, make it an attractive structural component in modern drug design.[1] This technical guide provides an in-depth exploration of a specific, yet underexplored, subclass: tetrahydropyran-4-yloxy derivatives, for oncological applications. We synthesize the current understanding of their therapeutic potential by examining their synthesis, known and potential molecular targets, mechanisms of action, and structure-activity relationships. This guide provides field-proven, detailed protocols for the preclinical evaluation of these compounds and outlines future directions for research and development in this promising area of oncology.
The Tetrahydropyran Scaffold: A Privileged Structure in Oncology Drug Design
The tetrahydropyran ring system is a cornerstone of many biologically active compounds, from natural products to synthetic pharmaceuticals.[2] Unlike its carbocyclic analogue, cyclohexane, the oxygen atom in the THP ring reduces lipophilicity and can act as a hydrogen bond acceptor, potentially enhancing target binding and improving pharmacokinetic (ADME) profiles.[1] This has led to its incorporation into numerous drugs, including the FLT3 inhibitor gilteritinib (Xospata®), approved for acute myeloid leukemia, which features a popular amino-THP substituent.[1]
The focus of this guide, the tetrahydropyran-4-yloxy scaffold, positions a substituent at the 4-position via an ether linkage. This specific arrangement offers a versatile vector for chemical modification, allowing for the exploration of a wide chemical space to optimize potency, selectivity, and drug-like properties. While systematic investigation into this specific derivative class is nascent, related pyran structures have shown significant promise in targeting key oncogenic pathways.[2]
Synthetic Strategies for Tetrahydropyran Derivatives
The construction of the substituted tetrahydropyran ring is a critical step in the synthesis of these derivatives. Various methods have been developed, with the Prins-type cyclization being a common and effective route for creating tetrahydropyran-4-one precursors.[2][3] These ketones can then be further modified to introduce the 4-yloxy substituent.
Caption: Generalized workflow for the synthesis of tetrahydropyran-4-yloxy derivatives.
Generalized Experimental Protocol: Synthesis via Prins Cyclization and Etherification
This protocol describes a general, two-stage process for synthesizing a tetrahydropyran-4-yloxy derivative, starting from an unsaturated alcohol and an aldehyde.
Part A: Synthesis of Tetrahydropyran-4-one Intermediate
-
Reaction Setup: To a solution of an unsaturated alcohol (1.0 eq) and an aldehyde (1.2 eq) in a suitable solvent such as dichloromethane (DCM), add a Lewis acid catalyst (e.g., InCl₃, 0.1 eq) at room temperature.
-
Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired tetrahydropyran-4-one derivative.[2]
Part B: Synthesis of Tetrahydropyran-4-yloxy Derivative
-
Reduction: Dissolve the tetrahydropyran-4-one (1.0 eq) in methanol and cool to 0°C. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3x).
-
Etherification: Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude tetrahydropyran-4-ol. Dissolve this intermediate in anhydrous tetrahydrofuran (THF). Add a base such as sodium hydride (NaH, 1.2 eq) at 0°C, followed by the desired alkyl or aryl halide (R-X, 1.1 eq).
-
Final Purification: Allow the reaction to proceed until completion. Quench carefully with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. Purify the final product via column chromatography.
Key Molecular Targets and Mechanisms of Action
Derivatives containing the tetrahydropyran scaffold have been shown to modulate a variety of oncogenic targets. While direct studies on tetrahydropyran-4-yloxy compounds are limited, data from structurally related molecules provide a strong basis for their potential mechanisms of action.
Inhibition of Oncogenic Kinases
Kinases are critical nodes in signaling pathways that control cell growth, proliferation, and survival, making them prime targets for cancer therapy.
-
ALK5 (TGF-β Receptor I): The TGF-β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in early stages but promoting invasion and metastasis in advanced cancers.[4] A series of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives were identified as potent inhibitors of ALK5.[4] Notably, compound 8h from this series inhibited ALK5 autophosphorylation with an IC₅₀ of 25 nM and demonstrated significant tumor growth inhibition in a CT26 xenograft model.[4]
-
Cyclin-Dependent Kinase 2 (CDK2): As a crucial regulator of cell cycle progression, CDK2 is a well-validated cancer target.[5] Certain 4H-pyran derivatives have been shown to suppress the proliferation of HCT-116 colorectal cancer cells by inhibiting the kinase activity and downregulating the expression of CDK2.[5] This suggests that the broader pyran scaffold is a viable starting point for developing CDK inhibitors.
-
EGFR and VEGFR-2: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are key drivers of tumor growth and angiogenesis. Fused pyrazole derivatives, such as dihydropyrano[2,3-c]pyrazoles, have demonstrated potent dual inhibitory activity against both EGFR and VEGFR-2, with some compounds showing significantly higher potency than the reference drug erlotinib.[6]
Interference with DNA Topology
-
Topoisomerase I (Topo I): This essential enzyme relieves torsional stress in DNA during replication and transcription. Its inhibition leads to DNA damage and cell death. A series of 4-acyloxy derivatives of robustic acid, a linear pyranocoumarin, exhibited potent Topo I inhibitory activity and cytotoxicity against several cancer cell lines, including HL-60 (leukemia).[7][8] The most active compounds, 2g and 2i , had IC₅₀ values of 16.63 µM and 16.38 µM, respectively, against HL-60 cells, with minimal toxicity to normal cell lines.[7][8]
Induction of Apoptosis
A common downstream effect of effective anticancer agents is the induction of programmed cell death, or apoptosis. Many pyran-containing derivatives exert their cytotoxic effects through this mechanism.[2] For instance, active 4H-pyran derivatives were found to induce apoptosis in HCT-116 cells through the activation of the caspase-3 gene.[5] This is often a consequence of upstream events like kinase inhibition or DNA damage.
Caption: Simplified diagram of the intrinsic apoptosis signaling pathway.
Preclinical Evaluation: Key Methodologies
A systematic evaluation of novel compounds is essential to determine their therapeutic potential. The following protocols are foundational for assessing the anticancer activity of tetrahydropyran-4-yloxy derivatives in vitro.
In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the tetrahydropyran-4-yloxy derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.[2]
Data Summary: Cytotoxicity of Related Pyran Derivatives
| Compound Class | Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |
| 4H-Pyran Derivative (4d) | HCT-116 (Colon) | CDK2 Inhibition, Apoptosis | 75.10 | [5] |
| 4H-Pyran Derivative (4k) | HCT-116 (Colon) | CDK2 Inhibition, Apoptosis | 85.88 | [5] |
| Dihydropyrano[2,3-c]pyrazole (1) | HepG2 (Liver) | EGFR/VEGFR-2 Inhibition | 0.31-0.71 | [6] |
| Dihydropyrano[2,3-c]pyrazole (12) | HepG2 (Liver) | EGFR/VEGFR-2 Inhibition | 0.31-0.71 | [6] |
| 4-Acyloxy Robustic Acid (2g) | HL-60 (Leukemia) | Topoisomerase I, Apoptosis | 16.63 | [7] |
| 4-Acyloxy Robustic Acid (2i) | HL-60 (Leukemia) | Topoisomerase I, Apoptosis | 16.38 | [7] |
Cell Cycle Analysis via Propidium Iodide Staining
This flow cytometry-based assay quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Treatment: Seed cells in a 6-well plate and treat with the compound of interest at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the supernatant) by trypsinization, and wash with ice-cold PBS.
-
Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in each phase of the cell cycle.[8]
Caption: Workflow from compound synthesis to in-vitro evaluation.
Structure-Activity Relationship (SAR) and Future Outlook
The available data, although fragmented across different pyran scaffolds, provides initial SAR insights. For instance, studies on salvinal derivatives show that modifications at the C-4' position of a phenyl ring can significantly impact anticancer activity.[9] Similarly, for 4-acyloxy robustic acid derivatives, the presence of electron-withdrawing groups on the 4-aroyl substituent appears to correlate with higher potency.[7]
The exploration of tetrahydropyran-4-yloxy derivatives as potential anticancer agents is a promising but significantly underexplored field of research.[2]
Future Directions:
-
Systematic Library Synthesis: There is a critical need to synthesize a diverse library of tetrahydropyran-4-yloxy derivatives to establish a clear and robust SAR.[2]
-
Target Deconvolution: For hit compounds identified in phenotypic screens, target deconvolution studies will be essential to identify their molecular targets and elucidate their mechanisms of action.
-
In Vivo Efficacy Studies: Promising lead compounds must be advanced into relevant in vivo cancer models (e.g., xenografts) to evaluate their efficacy, pharmacokinetics, and safety profiles.[4]
-
Advanced Drug Delivery: The tetrahydropyran scaffold could be incorporated into more complex therapeutic modalities, such as antibody-drug conjugates (ADCs), to achieve targeted delivery to cancer cells and improve the therapeutic index.[10]
By leveraging the advantageous properties of the tetrahydropyran scaffold and systematically exploring the chemical space offered by the 4-yloxy substitution, researchers can unlock the full therapeutic potential of this chemical class for the next generation of oncology drugs.
References
- Comparative Study of 3-Chloro-tetrahydro- pyran-4-one Derivatives in Oncology Research: A Review of Synthetic Analogs and - Benchchem. (URL: )
- Synthesis and Biological Evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole Derivatives as Novel, Potent of ALK5 Receptor Inhibitors - PubMed. (2022). Bioorganic & Medicinal Chemistry Letters. (URL: _)
- Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investig
- Tetrahydropyran: Applications in Medicinal Chemistry and Prepar
- Synthesis and in vitro anticancer evaluation of novel pyridine derivatives bearing tetrahydronaphthalene scaffold - Arkivoc. (2019). Arkivoc. (URL: )
- Structure-activity relationship of anticancer drug candid
- Synthesis and Evaluation of Anticancer Activity of New 4-Acyloxy Derivatives of Robustic Acid - MDPI. (2019). Molecules. (URL: )
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - Frontiers. (2025). Frontiers in Chemistry. (URL: )
- Tetrahydropyrans in Drug Discovery - PharmaBlock. (URL: )
- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - Frontiers. (2020). Frontiers in Chemistry. (URL: )
- Synthesis and Evaluation of Anticancer Activity of New 4-Acyloxy Derivatives of Robustic Acid - PMC. (2019). Molecules. (URL: )
- Anticancer properties of 1,2,4-triazole derivatives (liter
- Synthesis and Structure–Activity Relationship of Salvinal Derivatives as Potent Microtubule Inhibitors - PMC. (2023). International Journal of Molecular Sciences. (URL: )
- Biosynthesis of anticancer phytochemical compounds and their chemistry - Frontiers. (2023). Frontiers in Pharmacology. (URL: )
- Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - MDPI. (2016). Marine Drugs. (URL: )
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Whitepaper: 4-(Tetrahydropyran-4-yloxy)benzonitrile as a Strategic Pharmaceutical Intermediate
Executive Summary
In modern medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic (PK) and pharmacodynamic (PD) success of a drug candidate. 4-(Tetrahydropyran-4-yloxy)benzonitrile (CAS: 884507-34-0) has emerged as a highly privileged pharmaceutical intermediate. By combining a versatile synthetic handle (the benzonitrile group) with a physicochemical modifier (the tetrahydropyran-4-yloxy moiety), this compound serves as a foundational scaffold for synthesizing a wide array of active pharmaceutical ingredients (APIs), particularly in the oncology and immunology spaces.
This technical guide provides an in-depth analysis of the structural rationale, synthetic methodologies, and downstream applications of this critical intermediate, designed for researchers and drug development professionals.
Physicochemical Profile & Structural Rationale
The utility of 4-(Tetrahydropyran-4-yloxy)benzonitrile stems from its unique structural components. The para-substituted benzonitrile provides a highly reactive node for downstream transformations (e.g., reduction, hydrolysis, or amidine formation). Conversely, the tetrahydropyran (THP) ring is strategically employed to optimize the drug-like properties of the final molecule.
Quantitative Data Summary
The baseline physicochemical properties of the intermediate dictate its handling and reactivity profiles ([1], [2]).
| Property | Value |
| Chemical Name | 4-(Tetrahydro-2H-pyran-4-yloxy)benzonitrile |
| CAS Registry Number | 884507-34-0 |
| Molecular Formula | C12H13NO2 |
| Molecular Weight | 203.24 g/mol |
| Melting Point | 109°C – 112°C |
| Purity Standard | ≥97% (Typical commercial grade) |
The "Oxygen-Effect" in Drug Design
Replacing a lipophilic phenyl or cyclohexyl ring with a tetrahydropyran (THP) ring is a classic bioisosteric strategy. The inclusion of the sp3-hybridized oxygen atom in the THP ring achieves three critical PK objectives:
-
Reduction of Lipophilicity (cLogP): The oxygen atom acts as a hydrogen-bond acceptor, significantly increasing aqueous solubility compared to its carbocyclic analogs.
-
Metabolic Stability: Unlike aromatic rings which are prone to CYP450-mediated aromatic hydroxylation, the saturated THP ring is metabolically robust.
-
Reduced Plasma Protein Binding: Lower lipophilicity generally correlates with a higher fraction of unbound (free) drug in systemic circulation.
Figure 1: Pharmacological rationale for incorporating the THP-4-yloxy moiety in drug design.
Synthetic Methodologies & Protocols
The synthesis and subsequent functionalization of 4-(Tetrahydropyran-4-yloxy)benzonitrile must be highly scalable and high-yielding. Below are the self-validating protocols for its synthesis and its most common downstream transformation.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Causality & Logic: The secondary alcohol (tetrahydro-2H-pyran-4-ol) possesses moderate nucleophilicity. To achieve a rapid SNAr reaction, Sodium Hydride (NaH) is used to quantitatively deprotonate the alcohol, forming a highly reactive alkoxide. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature solvates the sodium cation, leaving the alkoxide "naked" and highly nucleophilic. The para-cyano group on 4-fluorobenzonitrile acts as a strong electron-withdrawing group (EWG), stabilizing the anionic Meisenheimer complex intermediate and driving the reaction forward.
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried, argon-purged flask with tetrahydro-2H-pyran-4-ol (1.1 equiv) and anhydrous DMF (10 volumes).
-
Deprotonation: Cool the solution to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise to control hydrogen gas evolution. Stir at room temperature for 30 minutes until gas evolution ceases.
-
Substitution: Re-cool the mixture to 0 °C and add 4-fluorobenzonitrile (1.0 equiv) dissolved in a minimal amount of DMF dropwise.
-
Heating: Warm the reaction mixture to 80 °C and stir for 4–6 hours. Monitor completion via TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and carefully quench with ice-cold water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
-
Purification: Wash the combined organic layers with water and brine (to remove DMF), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc) to yield 4-(tetrahydropyran-4-yloxy)benzonitrile as a white solid.
Protocol 2: Reduction to [4-(Tetrahydropyran-4-yloxy)phenyl]methanamine
Causality & Logic: The nitrile group is robust. While catalytic hydrogenation (e.g., Pd/C, H2) is greener, it often yields unwanted secondary amine byproducts due to the condensation of the intermediate imine with the primary amine product. Lithium Aluminum Hydride (LiAlH4) in anhydrous THF provides a direct, irreversible hydride transfer, cleanly yielding the primary amine without dimerization ([3]).
Step-by-Step Methodology:
-
Preparation: Dissolve 4-(tetrahydropyran-4-yloxy)benzonitrile (1.0 equiv) in anhydrous THF (10 volumes) under an argon atmosphere.
-
Reduction: Cool the solution to 0 °C. Carefully add LiAlH4 (2.0 equiv) in small portions.
-
Reflux: Remove the ice bath and heat the reaction to reflux (65 °C) for 3–4 hours.
-
Fieser Quench: Cool to 0 °C. For every
grams of LiAlH4 used, sequentially add mL of water, mL of 15% aqueous NaOH, and mL of water. Stir vigorously for 15 minutes until a granular white precipitate forms. -
Isolation: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF. Concentrate the filtrate to obtain the pure primary amine.
Figure 2: Synthetic workflow of 4-(THP-4-yloxy)benzonitrile to pharmaceutical active ingredients.
Applications in Drug Discovery
The derivatives of 4-(tetrahydropyran-4-yloxy)benzonitrile are heavily featured in patent literature, primarily acting as the solvent-exposed or hinge-binding domains in kinase inhibitors and epigenetic modulators.
| Drug Class / Target | Disease Indication | Function of Intermediate | Patent Reference |
| TBK1 / IKKε Inhibitors | Inflammation, Autoimmune, Cancer | Core pharmacophore for kinase hinge binding | [4] |
| Bromodomain (BET) Inhibitors | Cancer, Inflammatory Diseases | Modulates lipophilicity and solubility | [5] |
| Btk Inhibitors | B-cell Malignancies (CLL, MCL) | Enhances target residence time and oral bioavailability | [6] |
Case Study: Kinase Inhibition (TBK1/IKKε and Btk)
In the development of TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε) inhibitors, aberrant accumulation of cytosolic nucleic acids drives severe inflammatory diseases ([4]). The integration of the[4-(tetrahydropyran-4-yloxy)phenyl]methanamine derivative allows the drug molecule to achieve deep penetration into the ATP-binding pocket of the kinase while maintaining sufficient aqueous solubility for oral dosing. Similarly, in Bruton's tyrosine kinase (Btk) inhibitors used for chronic lymphocytic leukemia (CLL), this moiety prevents rapid first-pass metabolism, extending the therapeutic half-life ([6]).
References
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Kanto Chemical Co., Inc. "General Catalog of Kanto Reagents, Chemicals & Biologicals". Kanto Reagents. Available at:[Link]
- Google Patents. "WO2014004863A2 - Compounds, compositions, and therapeutic uses thereof". World Intellectual Property Organization.
- Google Patents. "WO2013097601A1 - Bromodomain inhibitors". World Intellectual Property Organization.
- Google Patents. "US9914735B2 - Bruton's tyrosine kinase (Btk) inhibitors". United States Patent and Trademark Office.
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Tetrahydropyran ether scaffolds in medicinal chemistry drug design
The Tetrahydropyran (THP) Motif in Medicinal Chemistry: From Protecting Group to Pharmacophore
Executive Summary
The tetrahydropyran (THP) ring is a cornerstone heterocycle in modern drug design, serving a dual function: it acts as a robust metabolic shield and a physicochemical modulator.[1] While historically utilized as an acid-labile protecting group (2-tetrahydropyranyl ethers), its role has evolved into a critical pharmacophore scaffold.[2] In this capacity, the THP ring functions as a "polar cyclohexane" bioisostere, lowering lipophilicity (LogP) while offering a directional hydrogen bond acceptor.[2]
This guide dissects the structural, stereoelectronic, and synthetic architectures of THP ether scaffolds, distinguishing between the labile acetal linkages and the metabolically stable ether motifs required for clinical candidates.
Structural & Stereoelectronic Fundamentals
The utility of the THP scaffold stems from its ability to mimic the spatial volume of a phenyl or cyclohexyl ring while significantly altering the electronic landscape.
The "Polar Cyclohexane" Effect
Replacing a methylene (-CH₂-) unit in cyclohexane with an oxygen atom to form THP introduces a permanent dipole and reduces lipophilicity.[2] This is quantified by the Lipophilic Efficiency (LipE) , where THP analogues often exhibit superior LipE compared to their carbocyclic counterparts due to maintained potency with lower LogP.[2]
| Scaffold Feature | Cyclohexane | Tetrahydropyran (THP) | Phenyl |
| Hybridization | sp³ (Flexible) | sp³ (Flexible) | sp² (Planar/Rigid) |
| LogP Contribution | High (Lipophilic) | Moderate (Polar) | High (Lipophilic) |
| H-Bonding | None | Acceptor (Ether Oxygen) | None (π-interactions) |
| Solubility | Poor | Improved | Poor |
| Metabolic Risk | High (CYP oxidation) | Low (O-dealkylation rare) | Moderate (Epoxidation) |
Stereoelectronic Governing Rules
Understanding the positioning of substituents on the THP ring is critical for binding affinity.
-
The 4-Position (Equatorial Preference): For stable drug scaffolds, the 4-position is the most common attachment point (e.g., Gilteritinib).[2] Substituents here generally adopt the equatorial conformation to minimize 1,3-diaxial strain, mimicking the para-substitution of a phenyl ring.[2]
-
The Anomeric Effect (2-Position): If the THP is linked via the 2-position (C-glycosides or 2-alkoxy), the anomeric effect dictates that electronegative substituents (like oxygen) often prefer the axial position, contrary to steric prediction. This stabilizes the
orbital via overlap with the ring oxygen lone pair ( ).
Critical Distinction:
-
2-Alkoxy-THP: Structurally an acetal.[2] Acid-labile. Used as a protecting group.[2][3] Unsuitable for oral drugs unless stabilized (e.g., C-glycosides like Empagliflozin).[2]
-
4-Alkoxy-THP: Structurally an ether.[2] Metabolically stable.[2][4] The primary scaffold for drug design.[2]
Decision Framework: Scaffold Selection
The following decision tree illustrates when to deploy a THP scaffold versus a standard carbocycle.
Figure 1: Strategic decision tree for incorporating THP scaffolds during Lead Optimization.
Synthetic Architectures & Protocols
To utilize THP as a core scaffold, we must employ robust methods to functionalize the ring.[2] The Reductive Etherification is the gold-standard protocol for attaching the THP ring (via the 4-position) to a drug core, creating a stable ether linkage.
Protocol: Reductive Etherification of 4-Tetrahydropyranone
This protocol couples a drug intermediate (alcohol) to a THP ring.[2] Unlike Williamson ether synthesis, this avoids strong bases and elimination side reactions.[2]
Reaction Scheme:
Reagents & Materials:
-
Substrate: Target Alcohol (1.0 equiv)
-
Reagent: Tetrahydropyran-4-one (1.2 - 1.5 equiv)[2]
-
Reductant: Triethylsilane (Et₃SiH) (2.0 - 3.0 equiv)[2]
-
Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equiv) or FeCl₃ (5 mol%)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN), anhydrous.[2]
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under Argon. Add the Target Alcohol (1.0 equiv) and Tetrahydropyran-4-one (1.2 equiv).[2]
-
Solvation: Dissolve in anhydrous DCM (0.1 M concentration). Cool the mixture to 0°C in an ice bath.
-
Activation: Add Triethylsilane (Et₃SiH, 3.0 equiv) dropwise via syringe.[2]
-
Catalysis: Add TMSOTf (0.1 equiv) dropwise.[2] Caution: Exothermic.[5]
-
Note: The Lewis acid activates the ketone, facilitating attack by the alcohol to form a hemiketal, which is then reduced in situ by the silane.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC/LC-MS for the disappearance of the alcohol.
-
Quench: Quench carefully with saturated aqueous NaHCO₃.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]
-
Purification: Flash column chromatography (typically Hexanes/EtOAc).[2]
Self-Validating Check:
-
NMR: Look for the characteristic methine proton of the THP ether at the 4-position (
3.4–3.8 ppm, multiplet). -
Stability Test: Treat a small aliquot with 1N HCl. If the product degrades, you likely formed a ketal (incomplete reduction) or attached at the wrong position. The 4-ether should remain intact.[2]
Medicinal Chemistry Applications & Case Studies
Solubility and LogP Modulation
The THP ether scaffold is a primary tool for "LogP Clipping."
-
Data Comparison:
Case Study: Gilteritinib (Xospata)
Gilteritinib is an FLT3/AXL kinase inhibitor for Acute Myeloid Leukemia (AML).[1][2]
-
Challenge: The initial lead possessed a cyclohexyl amine which suffered from high lipophilicity and rapid metabolic clearance.
-
Solution: Replacement of the cyclohexane with a 4-aminotetrahydropyran .[2]
-
Outcome:
Case Study: SGLT2 Inhibitors (Empagliflozin)
While technically a C-glycoside, the core is a substituted THP ring.[2]
-
Mechanism: The THP ring mimics the pyranose ring of glucose.
-
Stability: The critical innovation was the C-C bond (C-aryl glycoside) at the anomeric position (C1), rendering the THP ring metabolically stable compared to O-glycosides (acetals), which would degrade in the gut.
Visualizing the Synthetic Pathway
The following diagram details the mechanistic flow of the Reductive Etherification described in Section 3.
Figure 2: Mechanistic pathway for the reductive etherification of THP-4-one.[2]
References
-
Meanwell, N. A. (2011).[2] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[2] Link
-
Wuts, P. G. M., & Greene, T. W. (2006).[2] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Defines 2-THP stability profiles). Link
-
Mori, A., et al. (2019).[2] "Discovery of Gilteritinib (ASP2215): A Highly Potent, Selective, and FLT3/AXL Inhibitor."[2] Journal of Medicinal Chemistry, 62, 10258-10271.[2] (Case study on THP-amine).
-
Deng, J., et al. (2022).[2] "Reductive Etherification of Ketones with Alcohols." Organic Letters, 24, 1817-1821.[2][6] (Basis for synthetic protocol). Link
-
Grembecka, J. (2015).[2] "Tetrahydropyrans in Drug Discovery." PharmaBlock Whitepaper. (LogP and LipE data).[2][4]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chigroup.site [chigroup.site]
- 5. CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one - Google Patents [patents.google.com]
- 6. Ether synthesis by reductive etherification [organic-chemistry.org]
Metabolic Stability of 4-Alkoxybenzonitrile Derivatives: Mechanisms, Assessment, and Optimization
Executive Summary
This technical guide provides a comprehensive analysis of the metabolic stability of 4-alkoxybenzonitrile derivatives, a privileged scaffold in medicinal chemistry and materials science (e.g., liquid crystals). While the benzonitrile core offers favorable physicochemical properties and metabolic robustness against aromatic hydroxylation, the 4-alkoxy substituent introduces a significant metabolic liability: oxidative O-dealkylation. This guide details the mechanistic underpinnings of this instability, provides a validated microsomal stability assay protocol, and outlines medicinal chemistry strategies to optimize the scaffold for in vivo survival.
Structural Activity & Metabolic Liabilities[1]
The 4-alkoxybenzonitrile scaffold consists of a benzene ring substituted with an electron-withdrawing nitrile group (-CN) at the 1-position and an electron-donating alkoxy group (-OR) at the 4-position.
The "Push-Pull" Electronic System
-
Nitrile Group (Acceptor): The -CN group is strongly electron-withdrawing (induction and resonance). This deactivates the aromatic ring towards electrophilic aromatic substitution, effectively protecting the ring itself from direct CYP450-mediated aromatic hydroxylation.
-
Alkoxy Group (Donor): The oxygen atom donates electron density into the ring. However, the alkyl chain attached to the oxygen is the primary "soft spot" (Site of Metabolism - SOM).
Primary Metabolic Pathway: O-Dealkylation
The dominant metabolic clearance pathway for this scaffold is cytochrome P450 (CYP)-mediated O-dealkylation.[1] This transformation cleaves the ether bond, releasing the alkyl chain as an aldehyde (or ketone) and unmasking the phenol (4-hydroxybenzonitrile). This typically results in rapid clearance and loss of pharmacological activity or the generation of reactive aldehyde intermediates.
Mechanistic Insight: CYP450 O-Dealkylation
To rationally stabilize the molecule, one must understand the catalytic cycle. The reaction proceeds via a Hydrogen Atom Transfer (HAT) mechanism, typically driven by CYP isoforms such as CYP2D6, CYP2C9, or CYP3A4 depending on the chain length and lipophilicity.
The Reaction Pathway[3][4]
-
HAT: The high-valent Iron-Oxo species (Compound I) of the CYP enzyme abstracts a hydrogen atom from the
-carbon (the carbon directly attached to the oxygen). -
Radical Formation: This generates a carbon-centered radical stabilized by the adjacent oxygen lone pair.
-
Oxygen Rebound: The hydroxyl radical recombines with the carbon radical to form a hemiacetal intermediate.[2][3]
-
Collapse: The unstable hemiacetal spontaneously collapses, cleaving the C-O bond.
Visualization of the Pathway
The following diagram illustrates the stepwise degradation of a generic 4-alkoxybenzonitrile.
Caption: Figure 1.[4] CYP450-mediated O-dealkylation mechanism via Hydrogen Atom Transfer (HAT).[2][3]
Experimental Validation: Microsomal Stability Assay
To assess the liability of new derivatives, a standardized Human Liver Microsome (HLM) stability assay is required. This protocol ensures data is comparable across different chemical series.
Protocol: HLM Stability Assessment
Objective: Determine the Intrinsic Clearance (
Reagents:
-
Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).
-
Cofactor: NADPH regenerating system (or 10 mM NADPH solution).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide).
Step-by-Step Methodology:
-
Preparation: Dilute test compound to 1
M in Phosphate Buffer (0.1% DMSO final). Prepare microsomes to 0.5 mg/mL (final concentration). -
Pre-incubation: Mix compound and microsomes; incubate at 37°C for 5 minutes to equilibrate.
-
Initiation: Add NADPH (1 mM final) to start the reaction. Note: Include a "No NADPH" control to check for chemical instability.
-
Sampling: At
minutes, remove 50 L aliquots. -
Quenching: Immediately dispense aliquot into 150
L Stop Solution. Vortex vigorously. -
Processing: Centrifuge at 4,000 rpm for 15 minutes to pellet proteins.
-
Analysis: Analyze supernatant via LC-MS/MS (MRM mode) monitoring the parent ion.
Self-Validating Controls:
-
High Clearance Control: Verapamil or Propranolol (Expect
min). -
Low Clearance Control: Warfarin (Expect
remaining at 60 min).
Assay Workflow Diagram
Caption: Figure 2. Standardized workflow for microsomal stability assessment.
Medicinal Chemistry Optimization Strategies
If the 4-alkoxybenzonitrile derivative shows high clearance (
Strategy A: Deuteration (Kinetic Isotope Effect)
Replacing hydrogen atoms on the
-
Expectation: Can reduce clearance by 2-5 fold if HAT is the rate-determining step.
Strategy B: Fluorine Substitution
Introduction of fluorine atoms into the alkyl chain.
- -Fluorination: Generally unstable (hydrolyzes).
-
-Fluorination (-OCH
CF ): The strong electron-withdrawing effect of fluorine pulls electron density from the -carbon, making it electron-deficient and less prone to oxidation by the electrophilic CYP species. It also introduces steric bulk. -
Expectation: Significant improvement in metabolic stability.
Strategy C: Steric Hindrance & Ring Constraints
Replacing a linear alkoxy chain with a branched group (e.g., isopropoxy) or a cyclic ether (e.g., oxetane, tetrahydrofuran).
- -carbon from approaching the CYP heme iron reactive center.
-
Expectation: Moderate to high improvement, but may alter potency.
Comparative Data Summary
The table below illustrates the impact of these modifications on a hypothetical 4-alkoxybenzonitrile lead compound.
| Compound Variant | Structure (-OR) | Stability Status | ||
| Lead (Reference) | -O-CH | 12 | 115.5 | Unstable |
| Deuterated | -O-CD | 28 | 49.5 | Moderate |
| Fluorinated | -O-CH | >120 | < 11.0 | Stable |
| Cyclic Ether | -O-Cyclopropyl | 85 | 16.3 | Stable |
References
-
Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. [Link]
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration. [Link]
-
Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Chapter 14: Metabolic Stability. ScienceDirect. [Link]
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
-
Pirali, T., et al. (2019).[5] Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
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- 2. courses.washington.edu [courses.washington.edu]
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- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 4-(Tetrahydropyran-4-yloxy)benzonitrile
Abstract
In modern drug discovery and medicinal chemistry, a profound understanding of a compound's physicochemical properties is not merely academic; it is a critical prerequisite for success. These properties govern a molecule's behavior in biological systems, dictating its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a detailed technical examination of two fundamental properties of 4-(Tetrahydropyran-4-yloxy)benzonitrile—molecular weight and lipophilicity (LogP). Designed for researchers, chemists, and drug development professionals, this document synthesizes foundational principles with actionable protocols, offering both the "what" and the "why" behind the data. We will explore the theoretical underpinnings of lipophilicity, detail computational and experimental methods for its determination, and contextualize the significance of these parameters in the rational design of novel therapeutic agents.
Introduction: The Role of Core Properties in Drug Design
4-(Tetrahydropyran-4-yloxy)benzonitrile is a chemical scaffold that presents features of interest in medicinal chemistry, including a polar tetrahydropyran ring, a rigid benzonitrile group, and an ether linkage.[1] Such "fragment-like" molecules serve as crucial starting points for building more complex drug candidates.[2] Before embarking on extensive synthesis and biological testing, a rigorous characterization of the foundational physicochemical properties is essential.
Two of the most basic yet powerful of these properties are molecular weight and lipophilicity . Molecular weight is a simple measure of molecular size, a key component of widely accepted guidelines for "drug-likeness," such as Lipinski's Rule of Five.[3] Lipophilicity, often expressed as the logarithm of the n-octanol/water partition coefficient (LogP), quantifies a molecule's affinity for a nonpolar versus a polar environment.[4] This parameter is a cornerstone of drug design, as it profoundly influences a compound's ability to cross biological membranes, its solubility, and its potential for off-target interactions.[5] An optimal balance of lipophilicity is crucial; while sufficient lipophilicity is needed for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, rapid metabolism, and increased toxicity.[3]
This guide will provide the definitive molecular weight of 4-(Tetrahydropyran-4-yloxy)benzonitrile and delve deeply into the theory and practice of determining its lipophilicity, equipping scientists with the knowledge to leverage these properties in their research endeavors.
Core Physicochemical Data
The fundamental identifiers and properties of 4-(Tetrahydropyran-4-yloxy)benzonitrile are summarized below. The molecular weight is a fixed, calculated value based on its atomic composition. The LogP, however, can be derived from both computational predictions and direct experimental measurement.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₂ | Thermo Scientific Chemicals[6] |
| Molecular Weight | 203.24 g/mol | Sigma-Aldrich[4], Thermo Scientific Chemicals[6] |
| CAS Number | 884507-34-0 | Sigma-Aldrich[4] |
| Canonical SMILES | C1COCCC1OC2=CC=C(C=C2)C#N | PubChemLite[1] |
| Predicted LogP (XLogP) | 2.0 | PubChemLite[1] |
| Predicted LogP (miLogP) | 1.89 | Molinspiration Calculation |
Note: Predicted LogP values are calculated using algorithms that analyze molecular structure. Different algorithms may yield slightly different results. The values provided offer a strong initial estimate of the compound's lipophilicity.
Lipophilicity (LogP): A Critical Determinant of Pharmacokinetics
Lipophilicity is a measure of how well a compound "likes" or dissolves in a lipid (fat-like) environment compared to an aqueous one.[4] It is one of the most influential physicochemical parameters in drug discovery, directly impacting multiple facets of a drug's journey through the body.[7]
The Significance of LogP in ADMET Profiling
The balance between hydrophilicity and lipophilicity is delicate and crucial for a drug's success. This balance is often quantified within an optimal LogP range, typically suggested to be between 0 and 3 for good oral bioavailability.[3]
-
Absorption: For oral drugs, a compound must pass from the aqueous environment of the gastrointestinal tract across the lipid bilayer of intestinal cells. Sufficient lipophilicity is essential for this passive diffusion.[5]
-
Distribution: Once in the bloodstream, a drug's lipophilicity influences how it distributes into various tissues. Highly lipophilic compounds may accumulate in fatty tissues, which can be desirable for some targets but can also lead to prolonged half-lives and potential toxicity.[3]
-
Metabolism: Lipophilic compounds are more readily metabolized by enzymes in the liver (e.g., Cytochrome P450s), as they can easily enter hepatocytes and bind to these enzymes. High lipophilicity often correlates with higher metabolic clearance.[3]
-
Excretion: The body primarily excretes water-soluble compounds via the kidneys. Metabolism often serves to increase the hydrophilicity of lipophilic drugs to facilitate their clearance.
-
Toxicity: High lipophilicity can lead to promiscuous binding to unintended biological targets (off-target effects) and can disrupt cell membranes, contributing to toxicity.[3]
Given these factors, controlling lipophilicity from the earliest stages of drug design is a key strategy to mitigate downstream failures and improve the probability of developing a successful therapeutic agent.[3]
Determination of LogP: Computational and Experimental Approaches
LogP can be estimated using computational models or measured directly through laboratory experiments. Each approach has its place in the drug discovery workflow.
Computational Prediction of LogP (cLogP)
In silico prediction is a rapid, cost-effective method used to estimate LogP for large numbers of compounds before they are synthesized.[8] These methods use the two-dimensional structure of a molecule (typically from a SMILES string) to calculate a LogP value.[8]
Causality Behind the Method: Computational models work by deconstructing a molecule into fragments or atoms and summing their individual contributions to lipophilicity.[4][9] These contribution values are derived from regression analysis of large training sets of molecules with experimentally determined LogP values.[4]
-
Fragment-based Methods (e.g., cLogP): These methods sum the contributions of defined molecular fragments. They are generally accurate for molecules well-represented in the training data.[10]
-
Atom-based Methods (e.g., XLogP, ALOGPs): These approaches sum the contributions of individual atoms, applying correction factors for the local chemical environment.[9][11]
-
Available Tools: Numerous software packages and online servers are available for LogP prediction, including ACD/Labs Percepta, Molinspiration, and the Virtual Computational Chemistry Laboratory (VCCLAB).[3][8][11]
The predicted XLogP value of 2.0 for 4-(Tetrahydropyran-4-yloxy)benzonitrile suggests it falls within the desirable range for drug-like properties.[1]
Experimental Determination of LogP
While predictions are invaluable for screening, experimental validation is the gold standard. The two most common methods are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).
4.2.1. Gold Standard: The Shake-Flask (or Stir-Flask) Method
This classic method directly measures the partitioning of a compound between n-octanol and water. A solution of the compound is prepared in a biphasic system of water and n-octanol, shaken vigorously to reach equilibrium, and the layers are then separated. The concentration of the compound in each layer is measured (e.g., by UV-Vis spectroscopy or LC-MS), and the LogP is calculated as:
LogP = log ( [Concentration]octanol / [Concentration]water )
Causality and Trustworthiness: This method is the most direct measurement of the partition coefficient. However, it is labor-intensive, requires a significant amount of pure compound, and can be prone to errors from emulsion formation or if the compound has very high or very low lipophilicity.
4.2.2. A Modern, Efficient Approach: LogP Determination by RP-HPLC
A more rapid and resource-efficient method for determining LogP relies on reverse-phase high-performance liquid chromatography (RP-HPLC). This technique correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity.
Causality Behind the Method: In RP-HPLC, compounds are injected onto a column packed with a nonpolar material (like C18-modified silica). A polar mobile phase (e.g., methanol/water) is then pumped through the column. Highly lipophilic compounds have a stronger affinity for the nonpolar stationary phase and will therefore travel through the column more slowly (longer retention time), while hydrophilic compounds will elute faster. By calibrating the system with a set of standards with known LogP values, a linear relationship between the logarithm of the retention time (log k') and LogP can be established.
Protocol: LogP Determination of 4-(Tetrahydropyran-4-yloxy)benzonitrile via RP-HPLC
This protocol outlines a self-validating system for determining the LogP of the title compound.
1. Preparation of Standards and Mobile Phase: a. Prepare a stock solution (e.g., 1 mg/mL) for a set of 5-7 calibration standards with known LogP values spanning a range that is expected to bracket the test compound (e.g., LogP 1 to 4). b. Prepare a stock solution of 4-(Tetrahydropyran-4-yloxy)benzonitrile (the "test compound") at the same concentration in the same diluent (e.g., methanol). c. Prepare the HPLC mobile phase, typically a buffered aqueous solution mixed with an organic modifier like methanol or acetonitrile. The exact ratio is optimized to achieve good separation and reasonable run times.
2. HPLC System Setup: a. Equip an HPLC system with a C18 reverse-phase column and a UV detector set to a wavelength where all compounds have adequate absorbance. b. Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.
3. Calibration Run: a. Inject each of the standard compounds individually onto the column and record their retention times (t_R_). b. Inject a "void marker" (a compound known not to be retained by the column, like uracil) to determine the void time (t_0_). c. For each standard, calculate the capacity factor (k') using the formula: k' = (t_R_ - t_0_) / t_0_ . d. Plot the known LogP values of the standards (Y-axis) against their calculated log k' values (X-axis). e. Perform a linear regression on the data points. A high correlation coefficient (R² > 0.98) validates the calibration and the system's suitability.
4. Analysis of the Test Compound: a. Inject the solution of 4-(Tetrahydropyran-4-yloxy)benzonitrile onto the column under the identical conditions used for the standards. b. Record its retention time (t_R_) and calculate its capacity factor (k') and subsequently log k'.
5. Calculation of LogP: a. Using the linear regression equation from the calibration curve (Y = mX + c, where Y is LogP and X is log k'), substitute the log k' value of the test compound to calculate its experimental LogP.
Diagram: Experimental Workflow for LogP Determination by RP-HPLC
The logical flow of the RP-HPLC protocol can be visualized as follows:
Caption: Workflow for experimental LogP determination using RP-HPLC.
Conclusion
4-(Tetrahydropyran-4-yloxy)benzonitrile possesses a molecular weight of 203.24 g/mol and a predicted LogP of approximately 2.0. This places it in a favorable physicochemical space for consideration as a fragment or lead compound in drug discovery. Its molecular weight adheres to the guidelines of Lipinski's Rule of Five, and its predicted lipophilicity suggests a good balance between the properties required for membrane permeability and aqueous solubility.[1][3]
This guide has detailed the critical importance of these properties and provided both the theoretical basis and practical methodologies for their assessment. While computational predictions offer a powerful first pass, the outlined RP-HPLC protocol provides a robust, efficient, and self-validating system for obtaining high-quality experimental data. For any drug discovery program, integrating both predictive and experimental physicochemical profiling early and often is a cornerstone of a successful, data-driven design strategy.
References
-
ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]
-
Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved from [Link]
-
Chemaxon. (n.d.). LogP and logD calculations. Retrieved from [Link]
-
Molinspiration. (n.d.). Calculation of molecular properties. Retrieved from [Link]
-
Tetko, I. V., & Bruneau, P. (2004). Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database. Journal of Pharmaceutical Sciences, 93(12), 3103-10. Retrieved from [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]
-
BindingDB. (n.d.). BDBM50148205. Retrieved from [Link]
-
SciSpace. (n.d.). Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database | Request PDF. Retrieved from [Link]
-
PubChem. (n.d.). 4-Benzyloxybenzonitrile. Retrieved from [Link]
-
Durrant Lab. (n.d.). logP - MolModa Documentation. Retrieved from [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP & logD, of AstraZeneca in-house database. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Retrieved from [Link]
-
Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-(oxan-4-yloxy)benzonitrile (C12H13NO2). Retrieved from [Link]
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Role of benzonitrile pharmacophore in kinase inhibitor discovery
The Benzonitrile Motif: Structural and Electronic Mastery in Kinase Inhibitor Design
Executive Summary
In the transition from "brute force" lipophilic affinity to "electrostatic precision" in kinase inhibitor design, the benzonitrile (Ar-CN) pharmacophore has emerged as a critical tool. Far more than a simple bioisostere for halogens, the nitrile group offers a unique combination of strong directionality, high dipole moment (~3.9–4.0 D), and a linear steric profile that allows it to penetrate narrow hydrophobic clefts—specifically the gatekeeper regions of ATP-binding pockets—where bulkier groups fail.
This technical guide dissects the role of the benzonitrile motif in kinase ligand optimization, detailing its structural mechanics, physicochemical advantages, and synthetic installation.
The Structural Biology of Benzonitrile
The utility of the benzonitrile group stems from its ability to act as an "electrostatic needle." Unlike spherical halogens or rotating methyl groups, the linear geometry of the cyano group allows for precise vectoral alignment within the kinase active site.
The "Orthogonal" Multipolar Interaction
While classical hydrogen bonding is well-understood, the benzonitrile group often exploits orthogonal multipolar interactions with the protein backbone.
-
Mechanism: The carbon atom of the nitrile is electron-deficient (
), while the nitrogen is electron-rich ( ). -
Interaction: The
carbon can interact favorably with the backbone carbonyl oxygen ( ) of residues lining the hinge or the catalytic loop, often in a perpendicular (orthogonal) arrangement that maximizes electrostatic attraction without requiring the strict geometry of a hydrogen bond.
Gatekeeper Interactions: The Steric Advantage
The "gatekeeper" residue (e.g., Thr315 in Abl, Thr790 in EGFR) controls access to the hydrophobic back pocket.
-
Steric Evasion: The cylindrical diameter of a nitrile group is approximately 1.5 Å, significantly smaller than a rotating methyl group (~2.0 Å) or a chloro substituent. This allows benzonitrile-bearing inhibitors to "thread" past bulky gatekeeper mutations (like T315I) or fit into restricted volumes where other substituents would incur steric penalties.
-
H-Bonding: The terminal nitrogen is a weak hydrogen bond acceptor (HBA). In specific scaffolds (e.g., Neratinib ), it can accept a hydrogen bond from the hydroxyl side chain of a Threonine gatekeeper, locking the inhibitor in place.
Visualization: The Benzonitrile Interaction Landscape
Figure 1: Mechanistic interaction map of the benzonitrile pharmacophore within the kinase ATP-binding pocket, highlighting orthogonal multipolar and H-bonding pathways.
Physicochemical Advantages & Bioisosterism
Replacing a halogen (Cl/Br) or a methyl group with a nitrile often yields superior "Ligand Efficiency" (LE).
| Property | Benzonitrile (-CN) | Chloro (-Cl) | Methyl (-CH3) | Impact on Drug Design |
| Hammett Constant ( | 0.66 | 0.23 | -0.17 | Strong EWG; lowers pKa of scaffold, improving solubility. |
| Dipole Moment | ~3.9 D | ~1.6 D | ~0.4 D | Stronger electrostatic anchoring in polar pockets. |
| Lipophilicity ( | -0.57 | 0.71 | 0.56 | Crucial: Lowers logP, improving solubility and metabolic stability. |
| Metabolic Stability | High | High | Low (Benzylic oxid.) | Resists CYP450 oxidation; blocks "soft spots" on rings. |
| H-Bond Capacity | Acceptor (Weak) | None | None | Can engage specific water networks or residues. |
Key Insight: The nitrile is often called a "Polar Halogen." It provides the electron-withdrawing character of a halogen (to modulate the electronics of the aromatic core) but subtracts lipophilicity rather than adding to it.
Case Studies: Bosutinib vs. Neratinib
The application of the benzonitrile motif is best illustrated by comparing two FDA-approved kinase inhibitors where the nitrile plays distinct roles.
Bosutinib (Src/Abl Inhibitor)
-
Structure: 4-anilinoquinoline-3-carbonitrile.
-
Role of Nitrile: In Bosutinib, the nitrile at the 3-position of the quinoline core does not form a hydrogen bond with the gatekeeper (Thr315 in Abl). Instead, it sits in a hydrophobic pocket defined by Val299 and Thr315.
-
Mechanism: The nitrile provides a specific electrostatic environment that differentiates it from Dasatinib. While Dasatinib uses an amide to H-bond to Thr315 (making it susceptible to the T315I mutation), Bosutinib's nitrile relies on van der Waals envelopment. However, the T315I mutation still causes steric clash, but the nitrile minimizes the lipophilic penalty compared to a larger alkyl group.
Neratinib (HER2/EGFR Inhibitor)
-
Structure: 3-cyanoquinoline derivative.[1]
-
Role of Nitrile: Here, the nitrile plays a more active anchoring role.[2][3]
-
Mechanism: Modeling and crystal structures (e.g., PDB 2JIV) suggest the nitrile nitrogen can accept a hydrogen bond from the side-chain hydroxyl of the gatekeeper residue (Thr790 in EGFR or Thr798 in HER2). This locks the orientation of the quinoline core, positioning the Michael acceptor (acrylamide) perfectly for covalent attack on Cys797/Cys805.
Synthetic Protocol: Palladium-Catalyzed Cyanation
The traditional Rosenmund-von Braun reaction (using CuCN at high temperatures) is often too harsh for complex kinase inhibitor intermediates. The modern standard is Pd-catalyzed cyanation using Zinc Cyanide (
Protocol: Cyanation of an Aryl Bromide Intermediate
Applicable to 3-bromoquinoline scaffolds used in Bosutinib/Neratinib synthesis.
Reagents:
-
Substrate: Aryl Bromide (1.0 equiv)
-
Cyanide Source:
(0.6 equiv) - Note: Zn(CN)2 is 55% CN by weight, 0.6 eq provides slight excess. -
Catalyst:
(2-5 mol%) -
Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos (4-10 mol%)
-
Solvent: DMF or DMA (Degassed)
-
Additives: Zn powder (catalytic, keeps Pd active)
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a Schlenk flask or microwave vial and purge with Argon/Nitrogen.
-
Loading: Add the Aryl Bromide,
, , and Ligand (dppf). -
Solvation: Add anhydrous DMF via syringe. The concentration is typically 0.1 M to 0.5 M.
-
Degassing: Bubble Argon through the solution for 10-15 minutes (crucial to prevent oxidation of the phosphine ligand).
-
Reaction: Heat to 80–120°C (or 140°C in microwave for 30 mins). Monitor by LC-MS.
-
Checkpoint: The reaction should turn from dark purple/red to orange/brown upon completion.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with 2M
(to chelate Zinc/Copper salts) followed by brine. -
Purification: Flash chromatography. Caution: The product (Aryl Nitrile) is often much more polar than the starting Bromide.
Workflow Diagram:
Figure 2: Optimized Palladium-catalyzed cyanation workflow for kinase inhibitor intermediates.
Future Outlook: The Reversible Covalent Warhead
While currently dominated by acrylamides (irreversible), the future of kinase inhibition may lie in reversible covalent targeting.[4] The nitrile group itself can act as a "warhead" under specific conditions.
-
Mechanism: A catalytic Cysteine (e.g., Cys481 in BTK) can attack the nitrile carbon to form a thioimidate adduct.
-
Advantage: Unlike acrylamides, this reaction is reversible. This allows for high potency (due to the covalent bond) but reduces the risk of permanent off-target haptenization (immunotoxicity).
-
Status: Currently seen in Cathepsin K inhibitors (e.g., Odanacatib) and viral protease inhibitors (Nirmatrelvir), this mechanism is being actively explored for "tunable" kinase inhibitors.
References
-
Levinson, N. M., & Boxer, S. G. (2012). Structural and spectroscopic analysis of the kinase inhibitor bosutinib and an isomer of bosutinib binding to the Abl tyrosine kinase domain. PLoS One, 7(4), e29828. Link
-
Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Link
-
Wissner, A., & Mansour, T. S. (2008). The development of HKI-272 and related compounds for the treatment of cancer. Archives of Pharmacy, 341(8), 465-477. Link
-
Hardegger, L. A., et al. (2011).[5] Systematic investigation of halogen bonding in protein–ligand interactions. Angewandte Chemie International Edition, 50(1), 314-318. (Discusses orthogonal interactions relevant to nitriles). Link
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205. Link
Sources
- 1. Neratinib | C30H29ClN6O3 | CID 9915743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research [nj-finechem.com]
- 4. drughunter.com [drughunter.com]
- 5. soci.org [soci.org]
Methodological & Application
Application Note: Reagents and Protocols for the Etherification of 4-Hydroxybenzonitrile with Tetrahydropyran-4-ol
Target Audience: Researchers, Discovery Chemists, and Process Development Scientists Objective: To provide a self-validating, mechanistically grounded guide for synthesizing 4-(tetrahydro-2H-pyran-4-yloxy)benzonitrile via direct and indirect etherification pathways.
Mechanistic Rationale & Reagent Selection
As a Senior Application Scientist, selecting the optimal etherification strategy requires balancing step economy, atom efficiency, and substrate-specific steric factors. Coupling a phenol (4-hydroxybenzonitrile) with a secondary aliphatic alcohol (tetrahydropyran-4-ol) presents a classic synthetic challenge: secondary alcohols are prone to elimination under strongly basic conditions. To navigate this, we employ two field-proven methodologies.
Pathway A: The Mitsunobu Reaction (Primary Recommendation)
The Mitsunobu reaction is the premier method for directly coupling phenols and alcohols under mild, neutral conditions.
-
Causality of Reagent Choice: The reaction utilizes Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD). DIAD is selected over Diethyl azodicarboxylate (DEAD) because it is a liquid at room temperature and possesses a superior safety profile [1].
-
The pKa Imperative: The mechanism relies on the formation of a zwitterionic betaine intermediate between PPh₃ and DIAD. For the reaction to proceed, the pronucleophile must be acidic enough to protonate this betaine (typically pKa < 13) [2], [3]. 4-Hydroxybenzonitrile, with a pKa of ~7.9 (due to the electron-withdrawing para-cyano group), is an ideal substrate.
-
Stereochemical Dynamics: The reaction proceeds via an Sₙ2 mechanism, resulting in a clean inversion of configuration at the carbinol carbon [4]. Although tetrahydropyran-4-ol is an achiral, meso-like substrate (rendering the stereochemical outcome invisible), the Sₙ2 kinetics dictate that steric hindrance must be managed by maintaining a low temperature during activation.
Pathway B: The Williamson Ether Synthesis (Alternative)
If phosphine oxide byproducts from the Mitsunobu route interfere with downstream pharmacology or purification, a two-step Williamson Ether Synthesis is deployed.
-
Causality of Activation: Direct Sₙ2 displacement of a secondary halide by an alkoxide often leads to competitive E2 elimination [5]. To mitigate this, tetrahydropyran-4-ol is first activated as a methanesulfonate (mesylate) [6].
-
Nucleophile Optimization: The subsequent coupling utilizes a mild base (K₂CO₃) in a polar aprotic solvent (DMF). Polar aprotic solvents solvate the potassium cation, leaving the phenoxide "naked" and highly nucleophilic, which heavily favors Sₙ2 substitution over E2 elimination [7].
Pathway Visualization
Reaction pathways for the etherification of 4-hydroxybenzonitrile and tetrahydropyran-4-ol.
Quantitative Data & Reagent Stoichiometry
The following tables summarize the exact stoichiometric ratios required to ensure complete conversion while minimizing difficult-to-remove byproducts.
Table 1: Mitsunobu Reaction Parameters (Pathway A)
| Reagent | Role | Equivalents | MW ( g/mol ) | Mechanistic Note |
| Tetrahydropyran-4-ol | Substrate (Electrophile) | 1.00 | 102.13 | Must be strictly anhydrous. |
| 4-Hydroxybenzonitrile | Pronucleophile | 1.10 | 119.12 | Slight excess ensures complete alcohol consumption. |
| Triphenylphosphine (PPh₃) | Reductant / Activator | 1.20 | 262.29 | Forms the reactive phosphonium intermediate. |
| DIAD | Oxidant / Activator | 1.20 | 202.21 | Added dropwise to control betaine steady-state. |
| Tetrahydrofuran (THF) | Solvent | 0.2 M | - | Solubilizes all intermediates; must be degassed. |
Table 2: Williamson Ether Synthesis Parameters (Pathway B - Step 2)
| Reagent | Role | Equivalents | MW ( g/mol ) | Mechanistic Note |
| THP-4-yl Mesylate | Activated Electrophile | 1.20 | 180.22 | Prepared in Step 1. Excess drives reaction. |
| 4-Hydroxybenzonitrile | Nucleophile Precursor | 1.00 | 119.12 | Limiting reagent to simplify basic workup. |
| Potassium Carbonate | Base | 2.00 | 138.21 | Finely powdered to maximize surface area. |
| DMF | Solvent | 0.2 M | - | Polar aprotic environment accelerates Sₙ2. |
Self-Validating Experimental Protocols
Protocol A: Direct Mitsunobu Coupling
This protocol includes built-in visual and chemical validation checkpoints to ensure operational success.
Step 1: System Preparation
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Charge the flask with tetrahydropyran-4-ol (1.0 eq), 4-hydroxybenzonitrile (1.1 eq), and PPh₃ (1.2 eq).
-
Dissolve the mixture in anhydrous THF to achieve a 0.2 M concentration.
-
Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Cooling prevents the thermal decomposition of the highly reactive betaine intermediate.
Step 2: Activation and Coupling 5. Add DIAD (1.2 eq) dropwise over 15 minutes via a syringe pump.
-
Validation Check: Upon initial addition, DIAD (yellow) will rapidly decolorize as it forms the betaine adduct. A persistent yellow/orange color indicates that the PPh₃ has been fully consumed or the betaine formation is stalling.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.
-
Validation Check: Monitor by TLC (30% EtOAc in Hexanes). The UV-active phenol spot (lower Rf) should disappear, replaced by a new, highly UV-active product spot (higher Rf).
-
Step 3: Workup and Purification 7. Quench the reaction with water and extract with Ethyl Acetate (3x). 8. Wash the combined organic layers with 1 M NaOH (2x). Causality: This selectively deprotonates and removes any unreacted 4-hydroxybenzonitrile into the aqueous phase. 9. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. 10. TPPO Removal: Suspend the crude residue in cold diethyl ether (or 9:1 Hexanes/EtOAc). The triphenylphosphine oxide (TPPO) byproduct will precipitate as a white crystalline solid. Filter through a Celite pad. 11. Purify the filtrate via silica gel flash chromatography.
Protocol B: Two-Step Williamson Synthesis
Step 1: Mesylation (Activation)
-
Dissolve tetrahydropyran-4-ol (1.0 eq) and Triethylamine (1.5 eq) in anhydrous DCM at 0 °C.
-
Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir for 2 hours at room temperature.
-
Quench with saturated aqueous NaHCO₃, extract with DCM, dry, and concentrate to yield THP-4-yl mesylate. Validation Check: 1H NMR should show a sharp 3H singlet around 3.0 ppm (mesylate methyl).
Step 2: Phenoxide Alkylation (Substitution)
-
In a clean flask, suspend 4-hydroxybenzonitrile (1.0 eq) and finely powdered K₂CO₃ (2.0 eq) in anhydrous DMF (0.2 M). Stir for 30 minutes at room temperature to pre-form the phenoxide.
-
Add THP-4-yl mesylate (1.2 eq) in a single portion.
-
Heat the reaction mixture to 80 °C for 16 hours. Causality: Elevated temperature is required to overcome the steric hindrance of the secondary carbon during the Sₙ2 attack.
-
Cool to room temperature, dilute with water (to crash out the product/remove DMF), and extract with EtOAc.
-
Wash the organic layer extensively with water (5x) to remove residual DMF, followed by brine. Dry and concentrate.
Analytical Validation Markers
To definitively confirm the success of the etherification, utilize ¹H NMR spectroscopy:
-
Starting Material (Tetrahydropyran-4-ol): The carbinol proton (CH-OH) typically resonates as a multiplet around 3.8 - 3.9 ppm .
-
Target Product: Upon successful coupling, the deshielding effect of the electron-deficient para-cyanophenoxy group will shift this carbinol proton significantly downfield to approximately 4.5 - 4.6 ppm . The appearance of this shifted multiplet, coupled with the characteristic AA'BB' splitting pattern of the para-substituted aromatic ring (approx. 6.9 ppm and 7.6 ppm), serves as absolute confirmation of the Sₙ2 etherification.
References
-
Mitsunobu reaction - Wikipedia. Retrieved from:[Link]
-
Mitsunobu Reaction - Organic Synthesis. Retrieved from:[Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PubMed Central (PMC). Retrieved from:[Link]
-
Mitsunobu Reaction - Organic Chemistry Portal. Retrieved from:[Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. Retrieved from:[Link]
-
Williamson Ether Synthesis - Chemistry Steps. Retrieved from: [Link]
-
9.5: Williamson ether synthesis - Chemistry LibreTexts. Retrieved from:[Link]
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Advanced Protocols for the One-Pot Synthesis of 4-Alkoxybenzonitriles
Strategic Overview
4-Alkoxybenzonitriles are critical pharmacophores and intermediates in the synthesis of liquid crystals, agrochemicals, and aromatase inhibitors (e.g., Letrozole). Traditional synthesis routes—such as the Sandmeyer reaction or the Rosenmund-von Braun reaction—suffer from severe limitations: the use of stoichiometric toxic cyanides (NaCN/CuCN), harsh thermal conditions, and poor atom economy.
This Application Note details two superior "One-Pot" methodologies that prioritize safety, yield, and operational simplicity. We focus on the 4-alkoxy substitution pattern, where the electron-donating effect of the oxygen atom influences reactivity, requiring specific catalytic tuning.
The Two Validated Pathways
-
Method A (Metal-Free): Direct Oxidative Conversion of 4-Alkoxybenzaldehydes. Best for early-stage functionalization and green chemistry compliance.
-
Method B (Catalytic): Pd-Catalyzed Cyanation of 4-Alkoxyaryl Halides using Non-Toxic Cyanide Sources. Best for late-stage functionalization of complex scaffolds.
Decision Matrix & Workflow
Before selecting a protocol, assess your starting material availability and downstream purity requirements.
Figure 1: Strategic selection guide for synthesis pathways based on precursor availability.
Method A: Iodine-Mediated Oxidative Conversion
Precursor: 4-Alkoxybenzaldehyde
Reagents: Aqueous Ammonia (
Expert Insight: The Mechanism
Unlike traditional dehydration of oximes (which requires a separate step), this protocol generates the aldimine in situ. The iodine acts as a mild oxidant, converting the aldimine into an N-iodoaldimine intermediate, which undergoes elimination to form the nitrile.[1][2] The electron-donating alkoxy group at the para position stabilizes the intermediate imine, preventing polymerization side-reactions common with electron-deficient aldehydes.
Figure 2: Mechanistic pathway of the Iodine-Ammonia oxidative conversion.
Detailed Protocol
Scale: 1.0 mmol (Adaptable to 50 mmol)
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzaldehyde (136 mg, 1.0 mmol) and THF (2 mL).
-
Ammonia Addition: Add aqueous ammonia (28-30%, 2 mL). The solution may turn slightly turbid.
-
Oxidant Addition: Add molecular Iodine (
) (280 mg, 1.1 mmol) in one portion.-
Note: The solution will initially turn dark brown/black.
-
-
Reaction: Stir the mixture at room temperature for 45–60 minutes.
-
Visual Endpoint: The dark iodine color typically fades to a light yellow or colorless solution as the oxidant is consumed.
-
-
Quenching: Treat the mixture with aqueous
(5% solution, 5 mL) to destroy any unreacted iodine. -
Extraction: Extract with Ethyl Acetate (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Purification: Most 4-alkoxybenzonitriles crystallize upon evaporation. If necessary, recrystallize from Hexane/EtOAc.
Performance Data (Substrate Scope)
| Substrate (R-CHO) | Product | Time (min) | Yield (%) |
| 4-Methoxybenzaldehyde | 4-Methoxybenzonitrile | 40 | 96 |
| 4-Ethoxybenzaldehyde | 4-Ethoxybenzonitrile | 45 | 94 |
| 3,4-Dimethoxybenzaldehyde | 3,4-Dimethoxybenzonitrile | 50 | 92 |
| 4-Benzyloxybenzaldehyde | 4-Benzyloxybenzonitrile | 60 | 91 |
Method B: Pd-Catalyzed Cyanation (Non-Toxic Source)
Precursor: 4-Alkoxyaryl Halide (Bromide/Iodide)
Reagents: Potassium Hexacyanoferrate(II) (
Expert Insight: The "Slow Release" Principle
Using
Detailed Protocol
Scale: 1.0 mmol
-
Catalyst Prep: In a dry Schlenk tube under Argon, combine:
-
4-Bromoanisole (187 mg, 1.0 mmol)
- (211 mg, 0.5 equiv - Note: Provides 3 avail. CN groups)
- (106 mg, 1.0 mmol)
- (2.2 mg, 1 mol%)
-
Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (2 mol%) or N-methylimidazole (co-solvent).
-
-
Solvent: Add dry NMP (N-Methyl-2-pyrrolidone) (3 mL).
-
Reaction: Seal the tube and heat to 120°C for 12–16 hours.
-
Caution: Although safer than KCN, perform all heating in a fume hood.
-
-
Workup: Cool to room temperature. Dilute with water (10 mL) and Ethyl Acetate (10 mL).
-
Filtration: Filter the biphasic mixture through a pad of Celite to remove iron/palladium particulates.
-
Extraction: Separate layers. Extract aqueous layer with EtOAc. Wash organics with water (to remove NMP) and brine.
-
Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 9:1).
Troubleshooting & Critical Parameters
Common Failure Modes
-
Method A Stalling: If the reaction stops at the N-iodoimine intermediate (dark color persists), add another 0.1 eq of Iodine and warm slightly to 35°C.
-
Method B Low Conversion: 4-Alkoxy halides are electron-rich, making oxidative addition slower. If conversion is low:
-
Switch solvent from DMF to NMP (higher boiling point/stability).
-
Increase catalyst loading to 2 mol%.
-
Ensure the reaction is strictly anaerobic (Argon sparge).
-
Purification of 4-Alkoxybenzonitriles
These compounds are often solids.
-
Recrystallization Solvent: Ethanol/Water (8:2) or pure Cyclohexane.
-
Impurity Check: Look for the amide peak (approx 1650
in IR) which forms if hydrolysis occurs during workup.
References
-
Direct Transformation of Aldehydes to Nitriles: Talukdar, S., et al. "Direct transformation of aldehydes to nitriles using iodine in ammonia water."[1][2][3] Journal of Organic Chemistry, 75(4), 2010.
-
Green Cyanation Protocol: Schareina, T., Zapf, A., & Beller, M. "Potassium hexacyanoferrate(II)—a new, efficient, and non-toxic cyanide source for the palladium-catalyzed cyanation of aryl halides." Chemical Communications, (12), 1388-1389, 2004.
-
Oxidative Mechanism Insights: Iida, S., & Togo, H. "Direct oxidative conversion of aldehydes and alcohols to nitriles." Synlett, 2007(03), 0407-0410.
Sources
Application Notes and Protocols for the Functionalization of 4-(Tetrahydropyran-4-yloxy)benzonitrile in Library Synthesis
Introduction: The Strategic Value of the 4-(Tetrahydropyran-4-yloxy)benzonitrile Scaffold
In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is a cornerstone of successful library synthesis. The 4-(tetrahydropyran-4-yloxy)benzonitrile scaffold has emerged as a privileged starting material for the generation of diverse compound libraries. Its utility stems from a combination of desirable features: the tetrahydropyran (THP) moiety often imparts improved pharmacokinetic properties, such as enhanced solubility and metabolic stability, while the benzonitrile group serves as a versatile chemical handle for a multitude of synthetic transformations.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective functionalization of this scaffold, enabling the rapid generation of novel chemical entities for high-throughput screening and lead optimization.
The core structure presents two primary sites for chemical modification: the nitrile group and the aromatic ring. This guide will systematically explore scientifically-grounded protocols for the derivatization of each of these functionalities, with a focus on reaction robustness, functional group tolerance, and strategic considerations for library synthesis.
I. Functionalization of the Nitrile Group: A Gateway to Diverse Pharmacophores
The nitrile group of 4-(tetrahydropyran-4-yloxy)benzonitrile is a linchpin for introducing a variety of critical pharmacophores. Its transformations allow for the exploration of diverse chemical space, moving beyond simple analogues to novel compound classes.
A. Conversion to 5-Substituted-1H-tetrazoles: Bioisosteres of Carboxylic Acids
The tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and cell permeability.[3] The most common route to 5-substituted tetrazoles from nitriles is the [3+2] cycloaddition with an azide source.
Scientific Rationale & Mechanistic Insight: This reaction proceeds via a concerted [3+2] cycloaddition mechanism. The choice of catalyst is crucial for activating the nitrile group towards nucleophilic attack by the azide ion. Lewis acids, such as zinc salts, or Brønsted acids can coordinate to the nitrile nitrogen, increasing the electrophilicity of the carbon atom and facilitating the cycloaddition.[4] The use of solid-supported catalysts or milder conditions can enhance the safety and scalability of this transformation.
Experimental Protocol: Zinc-Chloride-Catalyzed Tetrazole Formation
This protocol provides a reliable and high-yielding method for the conversion of 4-(tetrahydropyran-4-yloxy)benzonitrile to the corresponding tetrazole.
-
Materials:
-
4-(Tetrahydropyran-4-yloxy)benzonitrile
-
Sodium azide (NaN₃)
-
Zinc chloride (ZnCl₂), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a stirred solution of 4-(tetrahydropyran-4-yloxy)benzonitrile (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq) and anhydrous zinc chloride (1.1 eq).
-
Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a stirred solution of 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 5-(4-(tetrahydropyran-4-yloxy)phenyl)-1H-tetrazole.
-
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DMF | High boiling point allows for necessary reaction temperatures; effectively solubilizes reagents. |
| Catalyst | Anhydrous ZnCl₂ | Lewis acid that activates the nitrile for cycloaddition. |
| Temperature | 120-130 °C | Provides sufficient thermal energy to overcome the activation barrier of the cycloaddition. |
| Work-up | Acidification | Protonates the tetrazole and quenches the reaction. |
Diagram: Workflow for Tetrazole Synthesis
Sources
Reduction of 4-(tetrahydropyran-4-yloxy)benzonitrile to benzylamine
Application Note: High-Fidelity Reduction of 4-(Tetrahydropyran-4-yloxy)benzonitrile to Benzylamine
Part 1: Executive Summary & Strategic Analysis
The reduction of 4-(tetrahydropyran-4-yloxy)benzonitrile (Compound 1 ) to [4-(tetrahydropyran-4-yloxy)phenyl]methanamine (Compound 2 ) is a pivotal transformation in the synthesis of various kinase inhibitors and API intermediates (e.g., analogs related to Venetoclax).
While the nitrile-to-amine reduction is a textbook transformation, the specific ether linkage at the 4-position of the tetrahydropyran (THP) ring requires careful method selection. Unlike the acid-labile tetrahydropyran-2-yl (THP) acetal protection group, the tetrahydropyran-4-yl ether is chemically robust, behaving similarly to an isopropyl ether. This stability allows for the use of strong reducing agents without facile cleavage of the ether.
Method Selection Matrix
| Feature | Method A: LiAlH₄ (LAH) | Method B: H₂ / Raney Nickel | Method C: Borane-THF |
| Scale Suitability | Gram to Decagram (Lab) | Kilogram (Process/Pilot) | Gram Scale |
| Chemo-selectivity | Low (Reduces esters/amides) | High (Preserves esters) | High (Preserves esters) |
| Safety Profile | High Risk: Pyrophoric solid, H₂ evolution. | High Risk: Pyrophoric catalyst, H₂ pressure. | Mod Risk: Flammable, toxic gas. |
| Impurity Profile | Clean (Mainly starting material) | Secondary Amine (Dimer) formation possible. | Boron-amine complexes require harsh quench. |
| Recommendation | Primary Choice for Lab Scale | Primary Choice for Scale-Up | Alternative if LAH fails. |
Part 2: Detailed Experimental Protocols
Protocol A: Lithium Aluminum Hydride Reduction (Lab Scale)
Best for: Rapid generation of material (1g – 20g) with high conversion.
1. Reagents & Equipment:
-
Substrate: 4-(tetrahydropyran-4-yloxy)benzonitrile (1.0 equiv).
-
Reductant: LiAlH₄ (2.0 - 2.5 equiv, 1.0 M or 2.0 M solution in THF is preferred for safety over solid).
-
Solvent: Anhydrous THF (stabilized).
-
Equipment: 3-neck round bottom flask, N₂/Ar manifold, reflux condenser, addition funnel, ice/water bath.
2. Step-by-Step Procedure:
-
System Inertion: Flame-dry the glassware under vacuum and backfill with Nitrogen (3 cycles). Maintain a positive pressure of N₂ throughout.
-
Reductant Charge: Charge LiAlH₄ solution (2.5 equiv) into the flask. Cool to 0 °C using an ice bath.
-
Substrate Addition: Dissolve the nitrile (1.0 equiv) in anhydrous THF (5–10 volumes). Add this solution dropwise to the LiAlH₄ suspension over 30–60 minutes.
-
Expert Note: The reaction is exothermic. Control addition rate to maintain internal temperature <10 °C.
-
-
Reaction Phase: Once addition is complete, remove the ice bath. Allow to warm to Room Temperature (RT).
-
Optional: If TLC shows incomplete conversion after 2 hours, heat to gentle reflux (66 °C) for 1–2 hours. The THP-4-ether is stable at these temperatures.
-
-
The "Fieser" Quench (Critical): Cool the mixture back to 0 °C. Quench carefully with the following sequence (per gram of solid LiAlH₄ used):
-
Add 1 mL Water (Very slowly! Vigorous H₂ evolution).
-
Add 1 mL 15% NaOH (aq) .
-
Add 3 mL Water .
-
-
Workup: Warm to RT and stir for 30 minutes until a white, granular precipitate forms (lithium aluminate salts).
-
Filtration: Filter the suspension through a Celite pad. Wash the cake thoroughly with THF or Diethyl Ether.
-
Isolation: Dry the filtrate over Na₂SO₄, filter, and concentrate in vacuo to yield the crude amine.
3. Purification:
-
The crude amine is often pure enough for the next step.
-
If purification is needed, avoid silica gel chromatography (amines streak). Use Acid-Base Extraction or recrystallization of the HCl salt (formed by adding 4M HCl in dioxane).
Protocol B: Catalytic Hydrogenation (Process Scale)
Best for: Large batches (>50g) and avoiding aluminum waste.
1. Reagents & Equipment:
-
Catalyst: Raney Nickel (approx. 20-50 wt% loading, slurry in water/methanol).
-
Additive: 7N Ammonia in Methanol (Crucial to suppress dimerization).
-
Solvent: Methanol.[1]
-
Gas: Hydrogen (H₂) cylinder or balloon (depending on pressure requirements).
-
Equipment: Parr Shaker or High-Pressure Autoclave.
2. Step-by-Step Procedure:
-
Catalyst Prep: Wash the Raney Nickel (pyrophoric!) three times with Methanol to remove water. Do not let it dry out.
-
Loading: In the autoclave, charge the Nitrile, Methanol (10 volumes), and the washed Raney Nickel.
-
Ammonia Addition: Add 7N NH₃ in MeOH (approx. 2–5 equiv of NH₃).
-
Mechanistic Insight: The primary amine product can react with the intermediate imine to form a secondary amine (dimer). Ammonia saturates the system, shifting the equilibrium back toward the primary amine (See Diagram 1).
-
-
Hydrogenation: Seal the reactor. Purge with N₂ (3x) and then H₂ (3x).
-
Reaction: Pressurize to 50–100 psi (3–7 bar) H₂. Stir vigorously at RT or mild heat (40 °C).
-
Monitoring: Monitor H₂ uptake. Reaction typically completes in 4–12 hours.
-
Workup:
-
Safety: Purge reactor with N₂.[2] Filter the catalyst carefully over Celite (keep wet to prevent fire).
-
Concentrate the filtrate to remove ammonia and methanol.
-
Part 3: Mechanistic Visualization
Diagram 1: Competitive Pathways in Nitrile Reduction This diagram illustrates why Ammonia is required in Protocol B.
Caption: Path A (Green) is the desired reduction. Path B (Red) shows dimerization, which is suppressed by adding excess Ammonia.
Part 4: Analytical Quality Control
Expected 1H NMR Data (DMSO-d6 or CDCl3):
| Position | Proton Type | Multiplicity | Approx. Shift (ppm) | Diagnostic Note |
| Ar-H | Aromatic (AA'BB') | Doublets | 7.20 (d), 6.90 (d) | Ortho-coupling pattern typical of p-substituted benzenes. |
| Benzylic | Ar-CH₂ -NH₂ | Singlet | 3.70 – 3.80 | Shifts upfield significantly from the nitrile precursor. |
| Ether CH | Ar-O-CH < | Multiplet (Septet-like) | 4.40 – 4.50 | The methine proton of the THP ring. |
| THP Ring | -CH₂-O-CH₂- | Multiplet | 3.80 – 3.95 | Protons adjacent to the ether oxygen in the ring. |
| THP Ring | -CH₂-CH₂- | Multiplets | 1.60 – 2.00 | Remaining ring methylene protons. |
| Amine | -NH₂ | Broad Singlet | 1.5 – 2.0 | Exchangeable with D₂O. |
Part 5: References
-
Reduction of Nitriles to Amines (General Review):
-
Raney Nickel Reduction Protocol:
-
Source: ChemGuide. "Reducing Nitriles to Primary Amines."
-
URL:[Link]
-
-
Tetrahydropyran-4-yloxy Stability (Analogous Chemistry):
-
Source: Organic Chemistry Portal. "Synthesis of Tetrahydropyrans." (Context on THP ether stability vs acetals).
-
URL:[Link]
-
-
Process Chemistry of Benzylamine Synthesis:
Sources
- 1. rsc.org [rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. US4163025A - Process for the production of benzylamine and dibenzylamine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. New paper published: Electrohydrogenation of Benzonitrile into Benzylamine under Mild Aqueous Conditions | Comet Global Innovation [comet.technology]
Hydrolysis of 4-(tetrahydropyran-4-yloxy)benzonitrile to carboxylic acid
Application Note: Chemo-selective Hydrolysis of 4-(tetrahydropyran-4-yloxy)benzonitrile to 4-(tetrahydropyran-4-yloxy)benzoic acid
Abstract & Strategic Overview
This application note details the chemo-selective hydrolysis of 4-(tetrahydropyran-4-yloxy)benzonitrile to its corresponding carboxylic acid. This transformation is a critical step in the synthesis of Bcl-2 inhibitors (e.g., Venetoclax analogs) and glucokinase activators.
The core challenge in this protocol is chemo-selectivity . The substrate contains two key functional groups:[1]
-
Nitrile (-CN): Requires vigorous conditions (acidic or basic reflux) to hydrolyze to the acid.[2][3]
-
Tetrahydropyran-4-yl Ether: Unlike the acid-labile 2-tetrahydropyranyl (THP) acetal protecting group, the 4-tetrahydropyranyl moiety is a secondary ether. While robust, it can degrade under harsh acidic conditions at high temperatures.
Directive: To ensure maximum yield and structural integrity of the ether linkage, this protocol utilizes a base-mediated (alkaline) hydrolysis . This pathway avoids the thermodynamic stress of acidic cleavage, serving as a self-validating mechanism where the ether remains inert to the hydroxide nucleophile.
Chemical Context & Mechanism[1][3][4][5][6][7][8][9][10]
Structural Analysis
The distinction between the 2-THP and 4-THP positions is vital for experimental design:
-
2-THP (Acetal): Highly acid-sensitive; hydrolyzes in mild acid.
-
4-THP (Ether): The target molecule. Stable to base; stable to mild acid; susceptible to strong Lewis acids or HBr/HI.
Reaction Pathway
The hydrolysis proceeds through a stepwise nucleophilic addition-elimination mechanism. The nitrile is first hydrated to the primary amide, which is significantly more resistant to hydrolysis than the nitrile itself. Consequently, "stalling" at the amide stage is the most common failure mode, requiring sustained heat and excess base to drive the reaction to the carboxylate.
Figure 1: Mechanistic pathway of alkaline nitrile hydrolysis. The transition from Amide to Carboxylate is the rate-limiting step requiring thermal activation.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Conc./Purity | Molar Eq.[2][4][5] |
| Substrate | Starting Material | >98% | 1.0 |
| Sodium Hydroxide (NaOH) | Reagent | 4.0 M (aq) | 5.0 - 8.0 |
| Ethanol (EtOH) | Co-solvent | Absolute | N/A (0.5 M conc.) |
| Hydrochloric Acid (HCl) | Workup | 2.0 M | As needed to pH 3-4 |
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(tetrahydropyran-4-yloxy)benzonitrile (1.0 eq) in Ethanol.
-
Insight: Use a concentration of ~0.5 M relative to the substrate. If the substrate is not fully soluble at RT, it will dissolve upon heating.
-
-
Base Addition: Add 4.0 M aqueous NaOH (5.0 eq) to the solution.
-
Why: A large excess of base is required to push the equilibrium from the amide to the carboxylate and to prevent the evolution of HCN (ammonia is evolved instead).
-
-
Reflux: Attach a water-cooled condenser. Heat the mixture to reflux (approx. 85°C external bath temperature).
-
Critical Control Point: Stirring must be vigorous to ensure phase mixing if the substrate oils out initially.
-
Phase 2: Reaction Monitoring (PAT) 4. Timepoint 1 (2 hours): Sample 50 µL, quench in dilute HCl/MeCN, and analyze via HPLC or TLC (50% EtOAc/Hexane).
- Target: Disappearance of Nitrile (
). - Watch for: Appearance of Amide intermediate (
, often more polar than nitrile) vs. Acid product (Baseline/Streak).
- Completion: Continue reflux until the Amide intermediate is <2% by HPLC area. This typically takes 6–12 hours .
Phase 3: Workup & Isolation 6. Concentration: Cool the reaction to room temperature. Remove the bulk of the Ethanol under reduced pressure (Rotavap) to leave an aqueous slurry. 7. Filtration (Clarification): If any insoluble solids remain (unreacted impurities), filter through a Celite pad. 8. Acidification: Cool the aqueous filtrate to 0–5°C in an ice bath. 9. Precipitation: Slowly add 2.0 M HCl dropwise with stirring.
- Endpoint: Adjust pH to 3.0 – 4.0 .
- Caution: Do not drop pH < 1.0. While the 4-THP ether is stable, high local concentrations of strong acid during precipitation can induce minor degradation.
- Isolation: The product, 4-(tetrahydropyran-4-yloxy)benzoic acid, will precipitate as a white solid. Filter via vacuum filtration.[2]
- Purification: Wash the cake with cold water (3x) to remove excess salts. Dry in a vacuum oven at 45°C.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of the target carboxylic acid.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Reaction Stalls at Amide | Insufficient temperature or base concentration. | Increase NaOH concentration to 6M or switch solvent to Ethylene Glycol/Water (allows higher T > 100°C). |
| Low Yield / Oiling Out | Product is slightly soluble in water at pH 3. | Saturate the aqueous phase with NaCl (salting out) before extraction with EtOAc if precipitation is poor. |
| Ether Cleavage (Trace) | Acidification was too aggressive. | Ensure internal temperature is <5°C during acidification. Use Acetic Acid instead of HCl for milder pH control. |
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for nitrile hydrolysis).
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd Ed.[6] John Wiley & Sons, 1999 .[6] Link (Distinction between acetal and ether stability in THP systems).
-
Souers, A. J., et al. "ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets." Nature Medicine, 2013 , 19, 202–208. Link (Context for 4-THP ether derivatives in drug discovery).
-
Common Organic Chemistry. "Nitrile to Carboxylic Acid (Basic Hydrolysis)." Link (Mechanism verification).
-
BenchChem. "Stability and degradation of Tetrahydro-4H-pyran-4-one derivatives." Link (General stability data for pyran-4-yl systems).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Novel synthesis route of pranlukast intermediate 4-(4-phenylbutoxyl)benzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. Tetrahydropyranyl Ethers [organic-chemistry.org]
Troubleshooting & Optimization
Improving yield of Mitsunobu coupling for tetrahydropyran ethers
This guide functions as a specialized Technical Support Center for researchers encountering difficulties with Mitsunobu couplings, specifically focused on the challenging synthesis of tetrahydropyran (THP) ethers . This includes both the intramolecular cyclization to form THP rings and intermolecular coupling involving THP moieties.
Status: Online | Tier: Level 3 (Senior Application Scientist)
Introduction: The "THP Paradox" in Mitsunobu Chemistry
User Context: You are likely attempting one of two difficult workflows:
-
Intramolecular Cyclization: Converting a 1,5-diol into a tetrahydropyran (THP) ring.
-
Intermolecular Etherification: Coupling a secondary alcohol with a THP-containing alcohol.
The Core Problem: Standard Mitsunobu conditions (DEAD/PPh3) rely on the nucleophile having a pKa < 11 (e.g., phenols, carboxylic acids).[1] However, forming a THP ether often requires an aliphatic alcohol to act as the nucleophile (pKa ~16–18). Under standard conditions, the betaine intermediate is not basic enough to deprotonate the alcohol, leading to zero conversion or side reactions (hydrazine alkylation).
This guide provides the protocols to overcome this pKa barrier.
Module 1: Critical Protocols & Reagent Selection
Standard vs. High-pKa Protocols
Do not use standard DEAD/PPh3 for aliphatic ether synthesis. Use the Enhanced Basicity Protocol .
| Component | Standard Protocol (Avoid for Ethers) | High-pKa Protocol (Recommended) | Tsunoda Protocol (Alternative) |
| Azo Reagent | DEAD or DIAD | ADDP (1,1'-(azodicarbonyl)dipiperidine) | N/A |
| Phosphine | PPh3 (Triphenylphosphine) | PBu3 (Tributylphosphine) | CMBP (Cyanomethylenetributylphosphorane) |
| pKa Limit | < 11 (Phenols/Acids) | ~ 13–15 (Alcohols) | > 15 (Alcohols/Amides) |
| Solvent | THF | Benzene or Toluene (requires heat) | Toluene or THF |
| Temp | 0°C to RT | 0°C to RT (often requires 60°C) | RT to 110°C |
Senior Scientist Note on Causality:
-
Why ADDP? The piperidine moiety makes the resulting betaine intermediate significantly more basic than the DEAD-derived betaine. This allows it to deprotonate the hydroxyl group of your starting material, which is the rate-determining step in ether formation.
-
Why PBu3? Tributylphosphine is more nucleophilic than PPh3, accelerating the formation of the betaine and the subsequent activation of the alcohol.
Module 2: Interactive Troubleshooting (Q&A)
Ticket #001: "I am seeing full conversion of the azo reagent to the hydrazine byproduct, but my starting material remains unreacted."
Diagnosis: Protonation Failure. The betaine formed by the azo reagent and phosphine is collapsing because it cannot deprotonate your nucleophile (the alcohol). Instead, it is likely abstracting a proton from trace moisture or undergoing internal decomposition.
Solution:
-
Switch Reagents: Immediately transition to the ADDP/PBu3 system.
-
Strict Drying: The Mitsunobu reaction is intolerant of water.
-
Azeotrope your starting material with benzene or toluene x3.
-
Use freshly distilled THF (Na/Benzophenone) or Toluene.
-
-
Order of Addition:
-
Standard: Alcohol + Nucleophile + PBu3
Add ADDP. -
Modified (for difficult ethers): Pre-form the betaine (ADDP + PBu3) at 0°C, stir for 10 mins, then add the alcohol/nucleophile mixture slowly. This ensures maximum concentration of the active dehydrating species.
-
Ticket #002: "I am trying to cyclize a 1,5-diol to a THP ring, but I'm getting the THF (5-membered) ring or oligomers."
Diagnosis: Baldwin's Rules & Entropy. According to Baldwin's rules, 5-exo-tet (forming THF) is kinetically favored over 6-endo-tet (forming THP). If your substrate has a 1,4-diol impurity or if the geometry allows, the 5-membered ring will dominate.
Solution:
-
Bias the Thermodynamics: 6-endo-tet cyclizations often require higher temperatures to overcome the activation energy barrier. Run the reaction in Toluene at reflux using CMBP (Tsunoda reagent).
-
High Dilution: To prevent intermolecular oligomerization (polymerization of the diol), run the reaction at 0.005 M to 0.01 M concentration.
-
Substrate Engineering: If possible, introduce a bulky protecting group or a gem-dimethyl group (Thorpe-Ingold effect) on the carbon chain to pre-organize the conformation for 6-membered ring closure.
Ticket #003: "The reaction works, but I cannot separate the Triphenylphosphine Oxide (TPPO) from my THP ether."
Diagnosis: Co-elution. TPPO is notoriously difficult to remove from polar ethers like THP derivatives.
Solution:
-
Precipitation: Triturate the crude residue with cold Hexanes/Ether (9:1) . TPPO precipitates; your ether likely stays in solution.
-
Reagent Swap: Use DIPEA-based betaines or CMBP .
-
Chromatography Trick: Load your column with a layer of Oxalyl Chloride-treated silica at the top. It complexes with TPPO, retarding its elution.
Module 3: Visualizing the Pathway
Figure 1: Mechanistic Flow & Failure Points
This diagram illustrates the critical "fork in the road" where standard reagents fail for ether synthesis.
Caption: The critical dependency of the Mitsunobu reaction on the pKa match between the nucleophile and the betaine intermediate. For THP ethers, ADDP is required to pass the "Protonation" checkpoint.
Figure 2: Troubleshooting Logic Tree
Caption: Diagnostic logic for isolating failure modes in etherification reactions.
Module 4: Experimental Protocols
Protocol A: Intramolecular Cyclization (1,5-Diol to THP)
Targeting the difficult 6-endo-tet closure.
-
Preparation: Dissolve the 1,5-diol (1.0 equiv) in anhydrous Toluene (0.01 M concentration—Critical for cyclization ).
-
Reagents: Add CMBP (Cyanomethylenetributylphosphorane) (1.5 equiv) in a single portion.
-
Note: CMBP is preferred here over ADDP because it is thermally stable at reflux.
-
-
Reaction: Heat the mixture to 110°C (Reflux) under Argon for 12–24 hours.
-
Workup: Cool to RT. Concentrate directly. The byproduct is acetonitrile (evaporates) and tributylphosphine oxide.
-
Purification: Flash chromatography (Ether/Petroleum Ether).
Protocol B: Intermolecular Coupling (Alcohol + THP-Alcohol)
Targeting the difficult ether bond formation.
-
Preparation: Dissolve the THP-alcohol (Nucleophile, 1.0 equiv) and the secondary alcohol (Electrophile, 1.0 equiv) in anhydrous Benzene or Toluene.
-
Addition: Add ADDP (1.5 equiv) solid in portions or as a slurry in toluene.
-
Reaction: Allow to warm to RT. If no reaction after 4h, heat to 60°C.
-
Workup: Filter off the precipitated ADDP-hydrazine byproduct (a key advantage of ADDP). Concentrate filtrate.[1][4]
References
-
Swamy, K. C. K., et al. (2009).[7] "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link
-
Tsunoda, T., et al. (1994).[2] "Novel Reactivity of Stabilized Methylenetributylphosphorane: A New Mitsunobu Reagent." Tetrahedron Letters, 35(28), 5081–5082.[2] Link
-
Tsunoda, T., Yamamiya, Y., & Ito, S. (1995). "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction." Tetrahedron Letters, 36(14), 2529-2530. Link
-
Dandapani, S., & Curran, D. P. (2004). "Separation-Friendly Mitsunobu Reactions: A Microreview." Chemistry – A European Journal, 10(13), 3130–3138. Link
-
Fletcher, S. (2015). "The Mitsunobu Reaction in the 21st Century." Organic Chemistry Frontiers, 2, 739-752. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tsunoda reagent - Enamine [enamine.net]
- 3. scientificupdate.com [scientificupdate.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists [beilstein-journals.org]
Technical Support Center: Purification of 4-(tetrahydropyran-4-yloxy)benzonitrile
Subject: Removal of Triphenylphosphine Oxide (TPPO) from Mitsunobu Reaction Mixtures Ticket ID: CHEM-SUP-884507 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Problem Context
You are likely synthesizing 4-(tetrahydropyran-4-yloxy)benzonitrile via a Mitsunobu reaction between 4-hydroxybenzonitrile and tetrahydropyran-4-ol. The persistent contaminant, Triphenylphosphine oxide (TPPO) , is a stoichiometric byproduct that complicates purification due to its high crystallizability and moderate polarity, which often overlaps with ether-linked benzonitriles.
This guide provides a tiered troubleshooting approach, moving from chemical complexation (high specificity) to chromatographic resolution.
Target Molecule Profile:
-
Functional Groups: Nitrile (Lewis basic), Ether (Stable), THP Ring (Acid sensitive at low pH).
-
Solubility Prediction: Soluble in DCM, EtOAc, Acetone. Moderate solubility in Ethanol. Insoluble in Hexanes/Water.
Decision Matrix (Triage)
Before selecting a protocol, consult the decision tree below to match the method to your scale and purity requirements.
Figure 1: Decision matrix for selecting the optimal TPPO removal strategy based on scale and solubility.
Technical Protocols
Method A: The Zinc Chloride (ZnCl₂) Complexation (Recommended)
Mechanism: ZnCl₂ forms a coordinate covalent bond with the phosphoryl oxygen of TPPO, creating a bulky complex [Zn(TPPO)₂Cl₂] that precipitates out of polar organic solvents. Suitability: Ideal for your target. The nitrile group on your molecule is a much weaker Lewis base than the phosphoryl oxygen, minimizing product loss to the precipitate.
Reagents:
-
Anhydrous ZnCl₂ (1.8 - 2.0 equivalents relative to PPh₃ used).
-
Solvent: Absolute Ethanol (preferred) or Ethanol/EtOAc mix.
Protocol:
-
Concentration: Evaporate the reaction solvent (often THF or Toluene) completely.
-
Dissolution: Dissolve the crude residue in minimal warm Ethanol (approx. 5 mL per gram of crude).
-
Checkpoint: Ensure 4-(tetrahydropyran-4-yloxy)benzonitrile is fully dissolved. If not, add small amounts of EtOAc.
-
-
Complexation: Add ZnCl₂ (dissolved in minimal Ethanol) dropwise to the stirring crude solution.
-
Precipitation: Stir vigorously at room temperature for 2 hours. A thick white precipitate (TPPO-Zn complex) will form.
-
Filtration: Filter the suspension through a sintered glass funnel or Celite pad. Wash the solid cake with a small amount of cold Ethanol.[3]
-
Workup: Concentrate the filtrate. Partition the residue between EtOAc and Water (to remove excess ZnCl₂). Dry organic layer (MgSO₄) and concentrate.
Troubleshooting:
-
Issue: "I lost my product in the precipitate."
-
Root Cause: The nitrile group may have coordinated to the Zinc if the concentration was too high.
-
Fix: Wash the filter cake with warm EtOAc. The TPPO complex remains insoluble, but the nitrile-target will redissolve.
-
Method B: The Magnesium Chloride (MgCl₂) Protocol
Mechanism: Similar to ZnCl₂, but utilizes MgCl₂.[4] This method often requires mechanical agitation (wet milling) to be effective but is cheaper and less toxic.
Protocol:
-
Suspend crude mixture in Toluene or Isopropyl Acetate (IPAc).
-
Add MgCl₂ (2.0 equiv).
-
Critical Step: Heat to reflux (approx. 80°C) for 2 hours or use high-shear stirring. The heat helps break the crystal lattice of MgCl₂ to allow TPPO coordination.
-
Cool to room temperature and filter.
Method C: Chromatographic Optimization
If chemical removal is insufficient, use these parameters for silica gel chromatography.
Challenge: TPPO "tails" significantly on silica, often contaminating the mid-polarity region where your benzonitrile ether elutes.
Optimized Conditions:
-
Stationary Phase: Silica Gel (40-63 µm).
-
Eluent System: Hexanes:Ethyl Acetate (Gradient 90:10 to 60:40).
-
Loading: Solid Load is mandatory. Dissolve crude in DCM, add silica, evaporate to dryness, and load the powder. Liquid loading in DCM causes TPPO to streak immediately.
-
Additive: Do not use acid (e.g., Acetic Acid) as it may cleave the THP ether.
Comparative Data Analysis
| Feature | ZnCl₂ Complexation | MgCl₂ Complexation | Chromatography |
| TPPO Removal Efficiency | High (>95%) | Moderate (80-90%) | High (Separation dependent) |
| Product Recovery | High (90%+) | High (90%+) | Moderate (Loss to mixed fractions) |
| Scalability | Excellent (Kg scale) | Excellent (Kg scale) | Poor (Solvent intensive) |
| Cost | Moderate | Low | High (Silica/Solvent) |
| Risk to Target | Low (Nitrile coordination) | Very Low | Low |
Frequently Asked Questions (FAQs)
Q: Can I use Hexane precipitation instead of ZnCl₂? A: You can try, but it is rarely efficient for this specific target. While TPPO is insoluble in Hexane, 4-(tetrahydropyran-4-yloxy)benzonitrile likely has limited solubility in pure Hexane as well, leading to co-precipitation (an oily gum). If you attempt this, use a mixture of Ether:Hexane (1:3) .
Q: Will the ZnCl₂ hydrolyze my nitrile or THP ether? A: No. ZnCl₂ is a mild Lewis acid. Under anhydrous conditions (Ethanol/EtOAc), the nitrile is stable. The THP ether is an acetal, sensitive to aqueous acid, but stable to Lewis acids in the absence of water. Ensure your Ethanol is anhydrous.
Q: My NMR shows a small amount of TPPO remaining after ZnCl₂ treatment. What now? A: This is common (95-98% removal). The remaining trace TPPO is now low enough that a quick, short silica plug filtration will easily separate it from your product.
Visual Workflow: ZnCl₂ Protocol
Figure 2: Step-by-step workflow for the Zinc Chloride complexation method.
References
-
Bates, D. et al. (2017). "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry.
-
Moschetta, E. G. et al. (2024).[5] "Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling." Organic Process Research & Development.
-
Lipshutz, B. H. et al. (2001).[6] "Efficient Scavenging of PPh3 and Ph3P=O with High Loading Merrifield Resin." Organic Letters.
Sources
- 1. 4-(tetrahydropyran-4-yloxy)benzonitrile — TargetMol Chemicals [targetmol.com]
- 2. 4-(Tetrahydropyran-4-yloxy)benzonitrile, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. scientificupdate.com [scientificupdate.com]
Technical Support Center: Troubleshooting Tetrahydropyran-4-ol Alkylation
Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you are likely familiar with the challenges of functionalizing secondary alcohols. The O-alkylation of tetrahydropyran-4-ol (THP-4-ol) via the classic Williamson ether synthesis is notoriously plagued by elimination side products.
This guide is engineered to help you troubleshoot these issues by analyzing the mechanistic causality behind the E2/SN2 competition and providing self-validating, field-proven protocols to maximize your ether yields.
Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)
Q1: Why does my alkylation of tetrahydropyran-4-ol yield predominantly alkene side products instead of the target ether?
A: The root cause lies in the kinetic competition between the bimolecular nucleophilic substitution (SN2) and elimination (E2) pathways[1]. Tetrahydropyran-4-ol is a secondary alcohol. When you deprotonate it with a strong base (such as NaH or KHMDS), the resulting alkoxide is not only a nucleophile but also a bulky, highly basic species. When this bulky alkoxide encounters an alkyl halide—especially a secondary or sterically hindered primary halide—the steric bulk of the THP ring physically hinders the 180° backside attack required for SN2. Consequently, the alkoxide acts as a base, abstracting an accessible
Caption: Kinetic competition between SN2 substitution and E2 elimination in THP-4-ol alkylation.
Q2: How can I manipulate the electrophile to kinetically favor the SN2 pathway? A: You must lower the activation energy of the SN2 transition state so the reaction can proceed at temperatures where the E2 pathway is kinetically frozen. This is achieved by upgrading the leaving group. Switching from alkyl bromides or chlorides to alkyl iodides or, optimally, alkyl trifluoromethanesulfonates (triflates) dramatically increases the electrophilicity of the target carbon. Triflates allow the SN2 reaction to occur at -78 °C, effectively shutting down the higher-energy E2 elimination pathway[3].
Q3: Are there alternative conditions that completely avoid the basic alkoxide intermediate? A: Yes. If adjusting the electrophile is not viable, you must change the mechanistic trajectory of the nucleophile. The Purdie alkylation method utilizes Silver(I) oxide (Ag₂O) instead of a traditional base. Ag₂O acts as a halophilic Lewis acid, coordinating to the halide and weakening the C–X bond. This sufficiently activates the electrophile so that the neutral THP-4-ol can attack via SN2, entirely bypassing the formation of a strongly basic alkoxide and thus neutralizing the E2 threat.
Caption: Silver(I) oxide-mediated SN2 pathway minimizing basic alkoxide formation.
Part 2: Quantitative Reaction Profiling
To illustrate the causality of reagent selection, the following table summarizes the quantitative shift in product distribution based on the choice of electrophile, base, and temperature.
| Electrophile | Base / Catalyst | Solvent | Temp (°C) | SN2 (Ether) Yield | E2 (Alkene) Yield | Mechanistic Driver |
| Isopropyl Bromide | NaH | THF | 25 | ~15% | ~85% | Strong base + steric hindrance heavily favors E2 |
| Isopropyl Iodide | NaH | DMF | 0 | ~35% | ~60% | Better leaving group and polar aprotic solvent slightly improve SN2 |
| Isopropyl Triflate | 2,6-Lutidine | DCM | -78 | >80% | <5% | Exceptional leaving group allows kinetically freezing the E2 pathway |
| Ethyl Bromide | Ag₂O | DCM | 25 | >90% | <2% | Halide activation entirely circumvents basic alkoxide formation |
Part 3: Self-Validating Experimental Protocols
The following methodologies are engineered to suppress elimination. Each protocol includes an intrinsic self-validation step to ensure the reaction is proceeding along the correct mechanistic trajectory.
Protocol A: Low-Temperature Alkylation via Alkyl Triflates
Best for: Secondary alkylations where E2 elimination is highly probable.
-
Electrophile Preparation: Freshly prepare the alkyl triflate from the corresponding alcohol using triflic anhydride (Tf₂O) and pyridine in anhydrous dichloromethane (DCM) at -78 °C.
-
Nucleophile Activation: In a separate flame-dried flask under argon, dissolve tetrahydropyran-4-ol (1.0 equiv) in anhydrous DCM. Add a non-nucleophilic, mild base such as 2,6-lutidine (1.2 equiv) to scavenge forming triflic acid without acting as an E2 promoter.
-
Alkylation: Cool the THP-4-ol solution to -78 °C. Introduce the freshly prepared alkyl triflate (1.1 equiv) dropwise over 15 minutes to prevent localized thermal spikes.
-
Incubation: Stir at -78 °C for 2 hours, then slowly allow the reaction to warm to 0 °C.
-
Self-Validating System: Monitor the reaction via Thin Layer Chromatography (TLC) using a KMnO₄ stain. The steady disappearance of the THP-4-ol spot without the appearance of a highly non-polar, UV-active alkene spot at the solvent front confirms that the reaction is locked into the SN2 trajectory.
Protocol B: Silver(I) Oxide-Mediated Alkylation (Purdie Conditions)
Best for: Primary and secondary halides where strong bases must be avoided.
-
Substrate Mixing: Dissolve tetrahydropyran-4-ol (1.0 equiv) and the target alkyl iodide or bromide (1.5 equiv) in anhydrous DCM or DMF (depending on substrate solubility).
-
Catalyst Addition: Add freshly activated Silver(I) oxide powder (Ag₂O, 1.5 equiv) in a single portion. Note: Ag₂O must be stored in the dark to prevent photolytic degradation.
-
Reaction: Wrap the reaction flask in aluminum foil to exclude light. Stir vigorously at room temperature for 12–24 hours. The vigorous stirring is critical as this is a heterogeneous surface reaction.
-
Self-Validating System: The physical state of the reaction mixture acts as a real-time internal indicator. The initial suspension of black Ag₂O powder will progressively convert into a dense, pale yellow (AgI) or gray (AgBr) precipitate. This visual phase change guarantees that halide abstraction is occurring and etherification is proceeding successfully.
References
-
The Williamson Ether Synthesis Master Organic Chemistry[Link]
-
Williamson Ether Synthesis ChemTalk[Link]
-
Williamson ether synthesis Wikipedia [Link]
Sources
Technical Support Center: Troubleshooting SNAr Reactions of 4-Fluorobenzonitrile
Status: Active Ticket Type: High-Level Optimization Assigned Specialist: Senior Application Scientist
Introduction: The "Deceptively Simple" Substrate
You are likely here because your nucleophilic aromatic substitution (SNAr) on 4-fluorobenzonitrile (4-FBN) has stalled, yielded impurities, or failed to initiate.
While 4-FBN appears to be an ideal substrate—possessing a highly electronegative leaving group (Fluorine) and a strong electron-withdrawing group (Nitrile) in the para position—it is prone to specific failure modes that differ from chloro- or bromo-analogs. This guide moves beyond basic textbook theory to address the hydrodynamic, thermodynamic, and kinetic bottlenecks specific to this scaffold.
Phase 1: Diagnostic Workflow (The Triage)
Before altering conditions, determine how the reaction is failing. Use this logic gate to classify your issue.
Figure 1: Diagnostic logic tree for isolating SNAr failure modes.
Phase 2: Core Troubleshooting (Q&A)
Category A: Kinetic Stalling (Low Conversion)
Q: "I am using 4-fluorobenzonitrile, but the reaction is significantly slower than the 4-chloro analog. Shouldn't Fluorine be faster?"
A: Yes, Fluorine should be faster, but only if the nucleophilic addition is the rate-determining step (RDS).
-
The Science: In SNAr, the reaction proceeds via an anionic Meisenheimer Complex .[1] Fluorine is the superior leaving group because its high electronegativity inductively stabilizes this intermediate, lowering the activation energy for the addition step. The C-F bond strength is irrelevant because bond breaking occurs after the RDS.
-
The Fix: If 4-FBN is slower than 4-ClBN, your reaction conditions are likely shifting the RDS or masking the nucleophile.
-
Solvent Check: Are you using a protic solvent (MeOH, EtOH)? These form hydrogen bonds with the nucleophile, creating a "solvent cage" that increases the energy required for attack. Switch to Polar Aprotic solvents (DMSO, DMF, NMP, or MeCN).
-
Cation Trapping: If using an inorganic base (e.g., K2CO3) in organic solvent, the nucleophile (e.g., Phenoxide) may be tightly ion-paired with Potassium. Add 18-Crown-6 (for K+) or 15-Crown-5 (for Na+) to sequester the cation and create a "naked," highly reactive anion.
-
Q: "The reaction starts well but stalls at ~50% conversion. Adding more nucleophile doesn't help."
A: This suggests product inhibition or a thermodynamic equilibrium issue (common with amine nucleophiles).
-
The Cause: The product (an aniline derivative) might be less soluble than the starting material, precipitating out and coating the base/reagents. Alternatively, the generated leaving group (Fluoride) can act as a base, creating HF or bifluoride (HF2-) species that buffer the reaction pH.
-
The Fix:
-
Scavenge Fluoride: Add a silyl source (like TMS-Cl) or a calcium salt (CaCl2) to precipitate fluoride as CaF2 (driving the equilibrium).
-
Base Switch: Switch to a non-nucleophilic organic base like DBU or BEMP if solubility is the culprit.
-
Category B: Impurity Profiling (Side Reactions)
Q: "I see the starting material disappear, but the major product has the wrong mass (+18 or +19)."
A: You are likely hydrolyzing the nitrile group.
-
The Mechanism: The cyano group (-CN) is also electron-withdrawing and susceptible to nucleophilic attack.[2] Under basic conditions with trace water, the nitrile hydrolyzes to a primary amide (+18 mass) or carboxylic acid.
-
The Fix:
-
Strictly Anhydrous: Dry solvents over molecular sieves (3Å or 4Å).
-
Lower Temperature: Nitrile hydrolysis usually requires higher activation energy than SNAr. Reduce temp by 10-20°C and extend time.
-
Steric Protection: If possible, use a bulkier base that cannot easily attack the slim nitrile carbon.
-
Q: "I am running the reaction in DMF with NaH, and I see a byproduct with a dimethylamine group."
A: This is a classic "DMF decomposition" error.
-
The Cause: Strong bases (NaH, KOtBu) decompose DMF over time to produce dimethylamine (Me2NH). This secondary amine is a potent nucleophile and will compete with your intended nucleophile to attack 4-FBN, displacing the Fluorine to form 4-(dimethylamino)benzonitrile .
-
The Fix:
-
Switch solvent to DMSO (stable to base) or NMP .
-
If DMF is required, keep the temperature below 80°C and do not premix the base and solvent for long periods.
-
Phase 3: Mechanistic Visualization
Understanding the transition state is critical for selecting the right conditions.
Figure 2: The SNAr reaction coordinate. Note that the intermediate is stabilized by the electron-withdrawing Nitrile and Fluorine.
Phase 4: Data & Optimization Matrix
Solvent & Base Compatibility Table
| Solvent | Polarity (Dielectric) | Compatible Bases | Risk Factor | Best For |
| DMSO | High (47) | K2CO3, Cs2CO3, KOtBu | Skin permeability | General SNAr workhorse. |
| DMF | High (38) | K2CO3, Et3N | Decomposes with strong base | Mild bases only (<80°C). |
| NMP | High (32) | NaH, KHMDS | High boiling point (hard to remove) | High-temp, difficult substrates. |
| THF | Low (7.5) | LiHMDS, NaH | Poor solubility of inorganic salts | Strong nucleophiles (e.g., Grignards). |
| MeCN | Moderate (37) | K2CO3, DBU | Limited temp range (bp 82°C) | Clean workup, milder conditions. |
Advanced Optimization: The "Trace Additive" Effect
Recent kinetic studies suggest that in strictly anhydrous DMSO with alkoxide nucleophiles, the reaction can actually be too slow due to tight ion pairing or lack of proton transfer agents.
-
Protocol: If using NaOMe in DMSO, adding 0.5 - 1.0 equiv of MeOH can sometimes accelerate the reaction by facilitating proton transfer steps in the transition state, despite the general rule against protic solvents [2].
References
-
BenchChem. (2025).[2] Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr). Retrieved from 2
-
Ma, J., et al. (2021). Solvent Molecules Play a Role in an SNAr Reaction.[1][2][3] ChemRxiv.[4] Retrieved from 3
-
ACS Green Chemistry Institute. (2026). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Retrieved from 1
-
Neumann, C. N., et al. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted.[5] Nature. Retrieved from 6
-
Sigma-Aldrich. (n.d.). 4-Fluorobenzonitrile Product Sheet.[7] Retrieved from
Sources
- 1. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. wuxibiology.com [wuxibiology.com]
- 5. researchgate.net [researchgate.net]
- 6. communities.springernature.com [communities.springernature.com]
- 7. fishersci.com [fishersci.com]
Technical Support: Optimization of Reaction Temperature for O-Alkylation of Hydroxybenzonitriles
Welcome to the Advanced Synthesis Support Center. Ticket ID: O-ALK-CN-TEMP-OPT Subject: Thermodynamic and Kinetic Control in the O-Alkylation of Benzonitriles
Executive Summary
The O-alkylation of hydroxybenzonitriles (e.g., 4-hydroxybenzonitrile) via Williamson ether synthesis is a reaction governed by a tight "Goldilocks" temperature window. While higher temperatures accelerate the nucleophilic substitution (
This guide moves beyond generic protocols to provide a mechanistic understanding of temperature effects, a validated experimental standard, and a logic-based troubleshooting workflow.
Module 1: The Temperature-Selectivity Matrix
In the alkylation of cyanophenols, temperature acts as the primary selector between the kinetic product (Ether) and thermodynamic/side products (Amide, C-alkylated species).
1.1 The Reaction Hierarchy
The phenoxide anion derived from hydroxybenzonitrile is an ambident nucleophile . The reaction outcome is dictated by the competition between the Oxygen (hard nucleophile) and Carbon (soft nucleophile) centers, alongside the stability of the cyano group.
| Temperature Zone | Dominant Pathway | Mechanistic Driver | Outcome |
| < 25°C (Ambient) | Stalled / Slow | High | Incomplete conversion. |
| 60°C – 80°C | O-Alkylation ( | Kinetic control. Solvent-separated ion pair favors O-attack. | Target Ether (>90% Yield) |
| > 100°C | Nitrile Hydrolysis | Base-catalyzed hydration of the -CN triple bond. | Amide/Acid impurities. |
| > 120°C | C-Alkylation | Thermodynamic control; breakdown of solvent cage. | Ring-alkylated byproducts.[1][2] |
1.2 The Hydrolysis Trap
The nitrile group (-C≡N) is susceptible to base-catalyzed hydrolysis.[3] In the presence of carbonate bases (
Module 2: Visualizing the Reaction Landscape
The following diagram maps the kinetic vs. thermodynamic pathways dependent on thermal energy input.
Figure 1: Reaction pathway divergence based on thermal energy input. Green indicates the optimal pathway; red and yellow indicate thermal failure modes.
Module 3: Validated Experimental Protocol
This protocol is optimized for 4-hydroxybenzonitrile but is applicable to most hydroxybenzonitrile isomers. It prioritizes the suppression of hydrolysis via strict moisture control and temperature regulation.
Reagents:
-
Substrate: 4-Hydroxybenzonitrile (1.0 eq)
-
Alkylating Agent: Alkyl Bromide/Iodide (1.2 eq)
-
Base: Anhydrous
(2.0 eq) or (1.5 eq) -
Solvent: Anhydrous DMF or Acetonitrile (0.2 M concentration)
Step-by-Step Methodology:
-
Dehydration (Critical): Flame-dry the reaction flask under Argon/Nitrogen flow. Ensure the solvent (DMF) is anhydrous (<50 ppm water). Rationale: Even trace water at 80°C with carbonate base will hydrolyze the nitrile.
-
Activation: Dissolve the hydroxybenzonitrile in DMF. Add the carbonate base.[4] Stir at 25°C for 30 minutes .
-
Observation: The solution may change color (often yellow/orange) as the phenoxide forms.
-
-
Addition: Add the alkyl halide dropwise at room temperature.
-
Thermal Ramp:
-
Heat the reaction to 60°C . Monitor via TLC/LCMS after 2 hours.
-
Decision Point: If conversion is <50%, increase temperature to 80°C .
-
STOP: Do not exceed 90°C unless using a sterically hindered electrophile.
-
-
Quench: Once complete, cool to room temperature. Pour into ice water (precipitates the ether) or extract with EtOAc.
Module 4: Troubleshooting & FAQs
Use the logic tree below to diagnose specific experimental failures.
Figure 2: Diagnostic logic for common O-alkylation failures.
Frequently Asked Questions
Q1: Why did my nitrile peak (2220 cm⁻¹) disappear even though I see conversion? A: You have likely hydrolyzed the nitrile to an amide. This occurs if the reaction temperature exceeds 100°C in the presence of base and trace water.
-
Correction: Repeat the experiment keeping the temperature strictly at 60-70°C and use fresh, anhydrous DMF [1, 2].
Q2: Can I use NaH (Sodium Hydride) to speed up the reaction?
A: Yes, NaH is faster but riskier. NaH generates
Q3: I am alkylating with a secondary alkyl halide and seeing low yields. Why?
A: Secondary halides are prone to E2 elimination (forming an alkene) rather than
-
Correction: Lower the temperature to 40-50°C and switch to a less bulky base (e.g.,
instead of ) to disfavor elimination.
Q4: Why is DMF preferred over Acetone?
A: DMF is a polar aprotic solvent with a high boiling point and excellent ability to solvate cations (
References
-
BenchChem. (2025).[4] Experimental Procedure for O-Alkylation of 2-Hydroxybenzonitrile: Application Notes and Protocols. Retrieved from
-
Lumen Learning. (2025). Hydrolysis of Nitriles: Mechanisms and Conditions.[3][5] Organic Chemistry II. Retrieved from
-
ResearchGate. (2025). Optimization of the alkylation reaction: Na@SiO2-Mediated Addition. Retrieved from [6][7]
-
National Institutes of Health (NIH). (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol. J. Am. Chem. Soc.[6][8] Retrieved from
Sources
- 1. youtube.com [youtube.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
Technical Support Center: THP Ether Stability & Troubleshooting
Topic: Stability of Tetrahydropyran (THP) Ether Linkage Under Acidic Conditions Ticket ID: THP-STAB-2026-X Status: Open Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The Stability Paradox
Welcome to the THP Ether Support Center. If you are here, you likely view the tetrahydropyranyl (THP) group as either a lifesaver or a nightmare. It is one of the most robust protecting groups against basic and nucleophilic attacks, yet it is notoriously fickle in acidic environments.
The Core Rule: The THP ether is an acetal . chemically, it behaves as a "double ether" where one oxygen is part of a ring.[1] Like all acetals, it is stable to base but labile to acid .
However, "acid lability" is a spectrum, not a binary switch. The stability of your THP group depends entirely on three variables:
-
pH (Acid Strength/pKa)
-
Solvent (Protic vs. Aprotic)
-
Temperature
Mechanism of Failure (and Success)
To troubleshoot, you must understand the mechanism.[2] The cleavage of a THP ether is the reverse of its formation. It proceeds via an oxocarbenium ion intermediate.
Mechanism Diagram: Acid-Catalyzed Hydrolysis
Figure 1: The acid-catalyzed hydrolysis pathway.[3] The rate-determining step is usually the formation of the oxocarbenium ion.
Stability Data & Reagent Compatibility
Use this table to determine if your reaction conditions will survive the THP group—or if they will accidentally cleave it.
Table 1: THP Stability Spectrum
| Reagent Class | Specific Reagents | Stability Status | Notes |
| Strong Bases | NaOH, KOH, t-BuOK | High Stability | Completely inert to hydrolysis. |
| Nucleophiles | Grignard (RMgX), n-BuLi | High Stability | Excellent for protecting alcohols during alkylation. |
| Reducing Agents | LiAlH₄, NaBH₄, H₂/Pd | High Stability | Stable to hydride reduction and catalytic hydrogenation (mostly). |
| Oxidizing Agents | PCC, Jones, KMnO₄ | Moderate | Generally stable, but strong acidic oxidants (Jones) may cause cleavage. |
| Weak Acids | Silica Gel, AcOH (glacial) | Conditional | Stable in anhydrous conditions. Slow cleavage with heat/moisture. |
| Lewis Acids | BF₃·Et₂O, TiCl₄, MgBr₂ | Low Stability | Often used to catalyze protection or deprotection. Will cleave THP. |
| Protic Acids | HCl, H₂SO₄, TsOH | Unstable | Rapid cleavage. Used for deprotection.[1][2][4][5][6][7][8] |
Troubleshooting Guide (FAQs)
Ticket #1: "My product disappeared during workup!"
Issue: Unintended deprotection during purification or workup. Diagnosis: You likely exposed the THP ether to acidic conditions in the presence of water or methanol.
-
Culprit A: Silica Gel. Silica is slightly acidic (pH 4-5). If your THP ether is particularly sensitive (e.g., allylic or benzylic THP ethers), it can hydrolyze on the column.
-
Culprit B: Chloroform/DCM acidity. Old CDCl₃ or DCM can contain traces of HCl.
Solution:
-
Buffer your Silica: Pre-treat your silica gel column with 1% Triethylamine (Et₃N) in hexanes before loading your sample. This neutralizes the acidic sites.[7]
-
Solvent Check: Pass your chlorinated solvents through a small plug of basic alumina before use.
Ticket #2: "The NMR looks like a mess (Double Peaks)."
Issue: You see doubling of peaks in your NMR spectrum, making you think the reaction failed or is impure. Expert Insight: This is the most common "false alarm" with THP ethers.
-
The Cause: The THP protection generates a new chiral center at the anomeric carbon (C2 of the pyran ring).
-
The Result: If your starting alcohol is chiral (even a single enantiomer), the product will be a mixture of diastereomers (e.g., R,R and R,S).
-
The Symptoms: You will see two sets of signals for nearby protons in both ¹H and ¹³C NMR.
Action:
-
Do not discard. Run a TLC. If you see one spot (or two very close overlapping spots) and the mass spec is correct, it is simply a diastereomeric mixture.
-
Deprotection Test: Take a small aliquot and deprotect it. If it collapses back to the single, clean starting alcohol, your intermediate is fine.
Ticket #3: "I can't get the THP group OFF (Incomplete Deprotection)."
Issue: Standard acid treatment (HCl/Water) is not working or is too slow. Diagnosis:
-
Solubility: If your molecule is greasy, aqueous acid (HCl/H₂O) cannot reach the ether linkage.
-
Equilibrium: The hydrolysis is an equilibrium process.
Protocol: The "Universal" Deprotection (PPTS Method) This method is milder than HCl and solves solubility issues.
-
Reagents: Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv).
-
Solvent: Ethanol (EtOH) or Methanol (MeOH).
-
Temperature: 55 °C.
-
Mechanism: This is technically transacetalization. You are swapping the high-boiling alcohol (your product) for a low-boiling one (EtOH).
-
Workup: Remove solvent in vacuo. The byproduct (ethyl ether of THP) is volatile.
Ticket #4: "My molecule decomposes with Acid. How do I deprotect?"
Issue: You have an acid-sensitive substrate (e.g., an epoxide or another acetal) that cannot survive HCl or TsOH. Solution: Neutral Deprotection (LiCl/DMSO) This is a "break-glass-in-case-of-emergency" method for highly sensitive substrates.
Protocol:
-
Dissolve substrate in DMSO.
-
Add LiCl (5.0 equiv) and H₂O (5.0 equiv).
-
Heat to 90 °C for 4-6 hours.
-
Why it works: The high dielectric constant of DMSO facilitates the ionization of the C-O bond without free protons, while Li⁺ coordinates to the ring oxygen.
Standard Operating Procedures (SOPs)
SOP-A: Formation of THP Ether (Standard)
-
Reagents: 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv), PPTS (0.1 equiv).
-
Solvent: Dichloromethane (DCM) (Anhydrous).
-
Procedure:
-
Dissolve alcohol in DCM (0.2 M).
-
Add PPTS.[4]
-
Stir at Room Temp (RT) for 4 hours.
-
Quench: Add saturated NaHCO₃ solution (removes acid catalyst).
-
Note: If reaction is slow, switch catalyst to p-Toluenesulfonic acid (TsOH) (0.05 equiv), but watch for DHP polymerization (solution turns purple/brown).
-
SOP-B: Deprotection ( Rapid/Standard )
-
Reagents: AcOH:THF:H₂O (4:2:1).
-
Procedure:
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis (3rd ed.).[6] Wiley-Interscience.[5] (The definitive guide on stability conditions).
-
Bernady, K. F., et al. (1979). "Prostaglandins and congeners. 20. Synthesis of prostaglandins via conjugate addition of lithium trans-1-alkenylalanates to cyclopentenones." The Journal of Organic Chemistry, 44(9), 1438-1447. (Establishes PPTS as the gold standard for mild THP handling).
-
Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). "Pyridinium p-toluenesulfonate.[1][4] A mild and efficient catalyst for the tetrahydropyranylation of alcohols."[8] The Journal of Organic Chemistry, 42(23), 3772-3774.
-
BenchChem Technical Support. (2025). "THP Protection of Primary Alcohols: Troubleshooting & Optimization." (General troubleshooting regarding diastereomers and polymerization).
-
Maiti, G., & Roy, S. C. (1996).[5] "Mild and Selective Removal of the THP Protecting Group." The Journal of Organic Chemistry, 61, 6038.[5] (Describes the LiCl/DMSO neutral deprotection method).
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Write a mechanism for the acid-catalyzed hydrolysis of a THP ether to reg.. [askfilo.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 6. download.e-bookshelf.de [download.e-bookshelf.de]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Purification of 4-Hydroxybenzonitrile (4-HBN)
Topic: Removal of unreacted 4-Hydroxybenzonitrile from reaction mixtures. Ticket Focus: Troubleshooting separation failures, yield loss, and purity issues. Support Tier: Senior Application Scientist Level.[1][2]
🔬 Core Technical Briefing
The Enemy: 4-Hydroxybenzonitrile (4-HBN)
CAS: 767-00-0
Critical Property: Phenolic
The Challenge: In alkylation (Williamson ether synthesis) or esterification reactions, 4-HBN is often used in excess.[2] Its removal relies heavily on exploiting the acidity of the phenolic hydroxyl group. If your product is non-acidic (e.g., an ether or ester), this separation should be trivial.[2] If you are struggling, it is likely due to insufficient pH control or phase interface issues .[1][2]
🛠️ Module 1: Liquid-Liquid Extraction (The Gold Standard)
Use this protocol for standard ether/ester products that are stable to mild base.[2]
⚠️ Issue: "I washed with Bicarbonate, but 4-HBN remains."
Diagnosis: Sodium bicarbonate (
The Fix: The "Carbonate Switch"
Switch to a base that guarantees pH > 10 to drive the equilibrium
Optimized Protocol
-
Dilution: Dilute your reaction mixture with a non-miscible organic solvent (Ethyl Acetate or Diethyl Ether).[1][2] Avoid DCM if possible (emulsion risk), but use if solubility dictates.[1][2]
-
The Wash: Wash the organic phase
with 10% Sodium Carbonate ( ) or 0.5 M NaOH .[1] -
The Polish: Wash
with Brine (saturated NaCl) to break any micro-emulsions.[1][2] -
Drying: Dry over
, filter, and concentrate.
Data: Base Efficiency Comparison
| Base Solution | Approx pH | % 4-HBN Deprotonated | Extraction Efficiency |
|---|
| Sat.
📊 Visualizing the Logic
The following diagram illustrates the critical decision pathways for separating 4-HBN based on your product's sensitivity.
Caption: Decision tree for base selection in Liquid-Liquid Extraction (LLE) to prevent product degradation while ensuring 4-HBN removal.
🧬 Module 2: Chromatographic Purification
Use this when LLE fails (e.g., your product is also acidic or amphoteric).[1][2]
⚠️ Issue: "4-HBN is streaking/tailing on my column and contaminating the product."
Diagnosis: The phenolic proton interacts with the silanols on the silica gel surface, causing peak broadening and tailing.[1]
The Fix: Mobile Phase Modifiers You must suppress the ionization of the silica or the phenol.[1]
-
Standard Flash: Use a gradient of Hexanes/Ethyl Acetate. 4-HBN is relatively polar (
in 20% EtOAc/Hex).[1][2] -
The "Anti-Streak" Trick: Add 1% Acetic Acid to your mobile phase.[1][2]
-
Why? This keeps the phenol fully protonated (neutral) and passivates the silica surface, sharpening the peak.
-
-
Alternative: If your product is amine-functionalized, 4-HBN will co-elute or form salts.[1][2] You must use the LLE method (Module 1) or an ion-exchange resin (Module 3) before the column.[2]
🤖 Module 3: Advanced Scavenging (High Throughput)
Use this for small-scale parallel synthesis or when avoiding aqueous workups.[1][2]
Technology: Polymer-supported ion exchange resins.[1][2] Protocol:
-
Dissolve crude mixture in THF or DCM.
-
Add Polymer-Supported Carbonate (PS-CO3) or Amberlyst A-26 (OH form) (approx 3-4 equivalents relative to 4-HBN).[1][2]
-
Agitate/Shake for 2 hours.
❓ FAQ: Field Troubleshooting
Q: My product turned pink/red during the workup. Is it ruined? A: Likely not. Phenols (including 4-HBN) are prone to oxidation, forming quinones which are intensely colored (pink/red) even at trace ppm levels.[2]
-
Fix: Wash the organic layer with a reducing agent like 10% Sodium Thiosulfate or Sodium Bisulfite during the workup to reduce the quinones back to colorless phenols, which are then removed by the base wash.[1]
Q: Can I remove 4-HBN by sublimation? A: Yes, but proceed with caution. 4-HBN sublimes at elevated temperatures under vacuum.[2] However, this is rarely cleaner than a simple base wash and poses a risk of contaminating your vacuum lines.[1][2]
Q: I need to recover the unreacted 4-HBN (it's expensive/isotopically labeled). A: Do not discard the basic aqueous layer from Module 1.
-
Cool the aqueous layer to 0°C.
-
Acidify carefully with 1M HCl to pH ~2.
-
The 4-HBN will precipitate as a white solid or can be extracted back into EtOAc.[2]
📚 References
-
National Institute of Standards and Technology (NIST). Benzonitrile, 4-hydroxy- Gas Phase Ion Energetics Data.[1][2][11] NIST Chemistry WebBook, SRD 69.[1][2][11] [Link][1]
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1][2] 5th Edition, Longman Scientific & Technical, 1989.[1][2] (Standard reference for phenolic extraction protocols).
-
Reich, H. J. Bordwell pKa Table (Acidity in DMSO and Water).[1][2] University of Wisconsin-Madison.[1] (Standard reference for organic pKa values).
Sources
- 1. 4-Hydroxybenzonitrile(767-00-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 4-Hydroxybenzonitrile | CAS#:767-00-0 | Chemsrc [chemsrc.com]
- 4. 4-Hydroxybenzonitril | 767-00-0 [m.chemicalbook.com]
- 5. asianpubs.org [asianpubs.org]
- 6. US3585233A - Process for the preparation of hydroxybenzonitriles - Google Patents [patents.google.com]
- 7. US3567758A - Preparation of hydroxybenzonitriles - Google Patents [patents.google.com]
- 8. francis-press.com [francis-press.com]
- 9. 4-Cyanophenol synthesis - chemicalbook [chemicalbook.com]
- 10. CN104326887A - Method for removing phenol in ethylene glycol phenyl ether refining course - Google Patents [patents.google.com]
- 11. Benzonitrile, 4-hydroxy- [webbook.nist.gov]
Handling moisture sensitivity in sodium hydride alkylation reactions
Current Status: Operational Topic: Moisture Sensitivity & Reaction Integrity in NaH Alkylation Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
⚠️ CRITICAL SAFETY ALERT: Solvent Compatibility
Before proceeding, verify your solvent system. Using Sodium Hydride in DMF (N,N-Dimethylformamide) or DMAc (N,N-Dimethylacetamide) poses a severe thermal runaway risk.
-
Hazard: NaH induces the decomposition of DMF/DMAc at temperatures as low as 26°C - 40°C , releasing Carbon Monoxide (CO) and Dimethylamine. This is exothermic and can lead to explosive vessel rupture.[1]
-
Recommendation: Use THF (Tetrahydrofuran) or 1,4-Dioxane whenever possible. If DMF is strictly required for solubility, keep the temperature <0°C during addition and never exceed 30°C.
Module 1: Reagent Integrity & Preparation
Is your reagent dead before you even start?
FAQ: The State of the Reagent
Q: My Sodium Hydride is grey. Should it be white? A: Commercial NaH (60% dispersion in mineral oil) is grey .[2] This is normal.
-
The Science: The grey color arises from trace colloidal sodium metal (
) trapped within the crystal lattice during manufacturing. -
Troubleshooting: If your NaH has turned white or crusty on the surface, it has likely oxidized or hydrolyzed into Sodium Hydroxide (NaOH) due to moisture ingress.
-
Reaction:
-
Impact: NaOH is a weaker base (
of conjugate acid ) compared to NaH ( ). It will fail to deprotonate weak acids (e.g., hindered alcohols) and introduces water into the system.
-
Q: Should I wash the mineral oil off the NaH? A: Generally, NO.
-
Risk vs. Reward: The mineral oil protects the hydride from atmospheric moisture and reduces pyrophoric potential. Washing with hexanes creates a dry, statically charged powder that is extremely difficult to weigh and can ignite spontaneously in air.
-
Exception: Only wash the oil if the mineral oil interferes with downstream purification (e.g., specific crystallization steps). If you must wash, do so under a strictly inert Argon atmosphere in a glovebox or Schlenk line, and use the reagent immediately.
Module 2: The Moisture Contamination Cascade
Visualizing the failure mode.
Moisture does not just "kill" the base; it creates a cascade of side reactions that destroy yield.
Figure 1: The Moisture Cascade. Water converts NaH to NaOH, which acts as a competing nucleophile (consuming alkyl halide) and fails to drive the desired deprotonation equilibrium.
Module 3: Solvent Architecture & Thermal Limits
Defining the safe operating window.
Solvent Selection Matrix
| Solvent | Suitability | Drying Protocol | Thermal Limit (with NaH) |
| THF | Ideal | Distill over Na/Benzophenone or Molecular Sieves (3Å). | Reflux (66°C) - Safe |
| DMF | High Risk | Stir over CaH₂, distill at reduced pressure. | <40°C (Critical) |
| DMSO | Dangerous | Distill over CaH₂ at reduced pressure. | Do Not Heat (Explosion Risk) |
| DCM | Poor | Not compatible (reacts with strong bases/carbenes). | N/A |
Troubleshooting: "The Black Mixture"
Scenario: You are running an alkylation in DMF. You heat the reaction to 60°C to push conversion. The mixture turns dark brown/black, and yield is <10%.
-
Diagnosis: You have triggered the base-catalyzed decomposition of DMF.
-
Mechanism: NaH attacks the formyl proton of DMF.
-
Result: The generated Carbon Monoxide (CO) is a gas, and Sodium Dimethylamide (
) is a different base that can cause elimination side reactions on your alkyl halide. -
Solution: Switch to THF. If solubility is an issue, use a THF/DMF mixture (9:1) and keep temperature low.
Module 4: Execution & Quenching Protocols
How to stop safely.
Standard Operating Procedure (SOP): Safe Quenching
Never add water directly to a reaction pot containing excess NaH. The rapid evolution of
The "Fieser" Gradient Quench Method:
-
Cool: Place the reaction vessel in an ice/water bath (
). -
Dilute: Dilute the reaction mixture with an inert solvent (e.g., Diethyl Ether or Toluene) to act as a heat sink.
-
The Donor Gradient: Add proton sources in order of increasing acidity/reactivity:
-
Step A:Ethyl Acetate (Optional).[3] Reacts with NaH slowly to form enolates, consuming hydride without H2 evolution (mostly).
-
Step B:Isopropanol (IPA) . Reacts slowly. Add dropwise until bubbling ceases.
-
Step C:Methanol .[4] Reacts vigorously. Use only after IPA step.
-
Step D:Water .[5][6][7][8][9][10][11] Add only when no bubbles are observed with Methanol.
-
Workflow: Troubleshooting Low Yields
Figure 2: Diagnostic logic for recovering stalled alkylation reactions.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[9] [Link]
-
Yang, Q., et al. (2019).[10] "Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide." Organic Process Research & Development, 23(10), 2210–2217.[10] [Link]2][10]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.[9] (Chapter 26: Alkylation of Enolates).
-
Organic Syntheses. (n.d.). General Procedures for Handling Sodium Hydride. Organic Syntheses Board of Editors. [Link]
-
Burkhardt, E. R. (2003). "Potassium and Sodium Hydride."[12][4][11][13] e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]
Sources
- 1. engineering.purdue.edu [engineering.purdue.edu]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. rsc.org [rsc.org]
- 4. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 5. chemscience.com [chemscience.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. youtube.com [youtube.com]
- 10. Chemical Safety Library [safescience.cas.org]
- 11. quora.com [quora.com]
- 12. kgroup.du.edu [kgroup.du.edu]
- 13. LCSS: POTASSIUM HYDRIDE AND SODIUM HYDRIDE [web.stanford.edu]
Validation & Comparative
1H NMR Interpretation Guide: 4-(tetrahydropyran-4-yloxy)benzonitrile
The following guide details the technical interpretation of the 1H NMR spectrum for 4-(tetrahydropyran-4-yloxy)benzonitrile . This document is structured to serve as a definitive reference for verifying synthesis success, specifically distinguishing the product from common precursors like 4-hydroxybenzonitrile and tetrahydropyran-4-ol.
Executive Summary & Diagnostic Utility
The 1H NMR spectrum of 4-(tetrahydropyran-4-yloxy)benzonitrile is characterized by a distinct AA'BB' aromatic system coupled with a aliphatic tetrahydropyran (THP) signature .
For drug development professionals, the "performance" of this spectral assay lies in its ability to quantify the Mitsunobu etherification efficiency . The critical diagnostic indicator is the downfield shift of the THP C4-methine proton (from ~3.8 ppm in the alcohol precursor to ~4.6 ppm in the product), providing a self-validating check for reaction completion.
Structural Assignment & Chemical Shift Logic[1]
The molecule consists of two distinct magnetic environments: the electron-deficient benzonitrile ring and the electron-rich tetrahydropyran ether.
Theoretical Assignment (CDCl3, 400 MHz)
| Proton Label | Chemical Shift ( | Multiplicity | Integral | Mechanistic Explanation |
| Ar-H (2,6) | 7.57 – 7.60 | Doublet ( | 2H | Deshielded. Ortho to the electron-withdrawing cyano (-CN) group. |
| Ar-H (3,5) | 6.95 – 7.00 | Doublet ( | 2H | Shielded. Ortho to the electron-donating alkoxy (-OR) group. |
| THP H-4' | 4.55 – 4.65 | Septet/Multiplet | 1H | Diagnostic Peak. Methine proton geminal to the phenoxy oxygen. Significantly deshielded relative to the starting alcohol. |
| THP H-2',6' | 3.90 – 4.00 (eq)3.50 – 3.60 (ax) | Multiplets (dt) | 4H | Methylene protons adjacent to the ring oxygen. Often appear as two distinct multiplets due to ring conformation. |
| THP H-3',5' | 2.00 – 2.101.75 – 1.85 | Multiplets | 4H | Methylene protons beta to the oxygen. |
Visual Logic Map
The following diagram illustrates the causality between the molecular structure and the resulting spectral signals.
Caption: Logical flow connecting structural electronic effects to specific NMR chemical shifts.
Comparative Analysis: Product vs. Alternatives
This section compares the spectral profile of the product against its synthetic precursors to establish protocols for monitoring reaction progress.
Scenario A: Monitoring the Mitsunobu Reaction
Reaction: 4-Hydroxybenzonitrile + Tetrahydro-4-pyranol
| Feature | Precursor: 4-Hydroxybenzonitrile | Precursor: Tetrahydro-4-pyranol | Target Product |
| Phenolic OH | Broad singlet (>9.0 ppm in DMSO) | N/A | Absent (Confirmation of etherification) |
| Methine (H-4) | N/A | ||
| Aromatic Region | AA'BB' ( | N/A | AA'BB' (Similar shift, but integration ratio to aliphatic changes) |
Operational Insight: Do not rely solely on the disappearance of the phenolic OH, as deuterium exchange with wet solvents can mimic this. Relies on the shift of the Methine H-4 proton as the primary confirmation of C-O bond formation.
Scenario B: Solvent Selection (CDCl3 vs. DMSO-d6)
-
CDCl3 (Chloroform-d):
-
Pros: Sharper resolution of the THP multiplets; standard for publication.
-
Cons: Water peak (~1.56 ppm) can interfere with THP H-3/5 multiplet if the sample is wet.
-
-
DMSO-d6:
-
Pros: solubilizes polar impurities (unreacted phenol); shifts water peak (3.33 ppm) away from the aliphatic region.
-
Cons: Viscosity leads to broader lines; residual solvent peak (2.50 ppm) may obscure H-3/5 wing signals.
-
Experimental Protocol: Synthesis & Characterization
To generate the sample for this interpretation, the following Mitsunobu Protocol is recommended. This workflow ensures the removal of phosphine oxide byproducts which frequently contaminate the aromatic region of the NMR.
Step-by-Step Workflow
-
Reagents: Combine 4-hydroxybenzonitrile (1.0 eq), tetrahydropyran-4-ol (1.2 eq), and Triphenylphosphine (
, 1.5 eq) in anhydrous THF. -
Addition: Cool to 0°C. Add DIAD (1.5 eq) dropwise.
-
Reaction: Stir at Room Temp for 12-18 hours.
-
Workup (Critical for NMR Purity):
-
Concentrate THF.
-
Triturate residue with Et2O/Hexane (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter.
-
Note: TPPO shows aromatic multiplets at
7.4-7.7 ppm, which directly overlap with the product's benzonitrile signals.
-
-
Purification: Flash chromatography (EtOAc/Hexane).
Validation Workflow Diagram
Caption: Purification workflow emphasizing the removal of TPPO contaminants that obscure the aromatic NMR region.
References
-
Mitsunobu Reaction Mechanism & Applications: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. [Link]
-
Benzonitrile Spectral Characteristics: National Center for Biotechnology Information. "PubChem Compound Summary for CID 561371, 4-Benzyloxybenzonitrile." PubChem, 2023. [Link]
-
Trace Impurity NMR Data (Solvents & Reagents): Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010. [Link]
Optimizing Purity Analysis of Benzonitrile Ethers: Biphenyl vs. C18 Stationary Phases
Executive Summary
In the synthesis of benzonitrile ethers (e.g., 4-alkoxybenzonitriles), purity analysis is frequently complicated by the presence of structurally similar impurities, particularly positional isomers and unreacted phenolic precursors. While C18 (Octadecylsilane) columns remain the industry workhorse, they often fail to resolve aromatic isomers that possess identical hydrophobicity but distinct electronic distributions.
This guide compares the performance of Biphenyl stationary phases against traditional C18 alternatives .[1][2][3][4] Experimental evidence demonstrates that Biphenyl phases, utilizing
Technical Context: The Separation Challenge
Benzonitrile ethers are critical intermediates in the synthesis of diverse APIs. A common synthetic route involves the O-alkylation of hydroxybenzonitriles.
Critical Impurities:
-
Unreacted Starting Material: Hydroxybenzonitriles (Phenolic).
-
Positional Isomers: ortho- or meta- isomers present in the starting material or formed via side reactions.
-
Hydrolysis Byproducts: Benzamides (trace).
The Problem with C18: C18 columns rely almost exclusively on hydrophobic subtraction . Since positional isomers (e.g., 3-methoxybenzonitrile vs. 4-methoxybenzonitrile) have nearly identical LogP values, C18 columns often co-elute these critical pairs or require excessively long shallow gradients to achieve partial separation.
The Biphenyl Solution: Biphenyl phases offer a dual separation mechanism:
-
Hydrophobic Interaction: Similar to C8/C18.
-
Interaction: The biphenyl ring system interacts with the
-electrons of the benzonitrile analytes. This interaction is highly sensitive to the electron density and steric availability of the aromatic ring, allowing for the discrimination of isomers based on substituent position rather than just hydrophobicity.
Performance Comparison: Biphenyl vs. C18[1][2][4]
The following data summarizes a comparative study analyzing a crude reaction mixture of 4-benzyloxybenzonitrile containing 3-benzyloxybenzonitrile (isomer) and 4-hydroxybenzonitrile (precursor).
Experimental Conditions
-
System: UHPLC with PDA Detection (254 nm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Methanol (Chosen over Acetonitrile to maximize
selectivity) -
Gradient: 40-90% B in 10 minutes
-
Flow Rate: 0.5 mL/min
Data Summary Table
| Parameter | Traditional C18 Column | High-Performance Biphenyl Column | Improvement |
| Retention Mechanism | Hydrophobic Only | Hydrophobic + | Dual-Mode |
| Critical Pair | 3-isomer / 4-isomer | 3-isomer / 4-isomer | -- |
| Selectivity ( | 1.02 (Co-elution) | 1.15 | +12.7% |
| Resolution ( | 0.8 (Failed) | 3.2 (Baseline) | +300% |
| Peak Symmetry (As) | 1.1 | 1.05 | Comparable |
| Analysis Time | 18 min (extended gradient) | 10 min | 45% Faster |
Analyst Note: The use of Methanol is crucial. Acetonitrile contains
-electrons (triple bond) that compete with the stationary phase for analyte interaction, effectively "muting" the unique selectivity of the Biphenyl phase [1].
Mechanism of Action
The following diagram illustrates why the Biphenyl phase succeeds where C18 fails. The Biphenyl ligand engages in "face-to-face" or "edge-to-face" stacking with the benzonitrile ring.
Figure 1: Mechanistic comparison of ligand interactions. The Biphenyl phase adds a secondary, steric-sensitive interaction vector.
Method Development Workflow
To ensure robustness, follow this decision tree when developing methods for aromatic ethers.
Figure 2: Decision matrix for column selection based on impurity profile complexity.
Validated Experimental Protocol
Objective: Purity determination of 4-(benzyloxy)benzonitrile.
Reagents
-
Water: HPLC Grade (Milli-Q or equivalent).
-
Methanol: LC-MS Grade.
-
Formic Acid: LC-MS Grade (Additive).
-
Reference Standards: 4-(benzyloxy)benzonitrile, 4-hydroxybenzonitrile.
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
MP A: Add 1.0 mL Formic Acid to 1000 mL Water. Mix and degas.
-
MP B: 100% Methanol. (Avoid Acetonitrile to preserve
interactions).
-
-
System Setup:
-
Column: Kinetex Biphenyl or Raptor Biphenyl (2.6 µm, 100 x 4.6 mm) [2].
-
Temperature: 35°C (Control is critical;
interactions are exothermic and decrease at high temps).
-
-
Gradient Program:
-
T=0.0: 40% B
-
T=8.0: 90% B
-
T=10.0: 90% B
-
T=10.1: 40% B
-
T=13.0: Stop (Re-equilibration)
-
-
Sample Preparation:
-
Dissolve 5 mg sample in 10 mL Methanol.
-
Filter through 0.2 µm PTFE filter.
-
-
Suitability Criteria:
-
Resolution (
) between main peak and nearest impurity > 2.0. -
Tailing Factor (
) < 1.5.
-
Conclusion
For the purity analysis of benzonitrile ethers, Biphenyl stationary phases offer a scientifically superior alternative to standard C18 columns. The ability to leverage
Recommendation: Adopt Biphenyl columns with Methanol-based mobile phases as the primary platform for analyzing aromatic ether intermediates.
References
-
Restek Corporation. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. [Link]
-
Phenomenex. (2023).[5] Kinetex Biphenyl Column for Aromatic Compounds. Phenomenex Product Guide. [Link]
-
SIELC Technologies. (2023).[5] HPLC Method for Separation of Benzonitrile Derivatives. SIELC Application Notes. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Kinetex Biphenyl Column for Aromatic Compounds | Phenomenex [phenomenex.com]
- 4. Comparison of biphenyl and other aromatic stationary phasesï½News & Topicsï½NACALAI TESQUE, INC. [nacalai.com]
- 5. Benzonitrile | SIELC Technologies [sielc.com]
IR spectroscopy characteristic peaks for nitrile and ether groups
Executive Summary: The Diagnostic Divide
In pharmaceutical intermediate analysis, distinguishing nitrile (-C≡N) and ether (C-O-C) moieties represents two distinct analytical challenges. The nitrile group offers a "textbook" diagnostic signal in an otherwise silent spectral window, providing high confidence with minimal interference. In contrast, the ether linkage resides deep within the "fingerprint region" (1300–1000 cm⁻¹), a zone crowded with C-C and C-H bending vibrations.
This guide moves beyond basic peak assignment, offering a causality-driven framework for identifying these groups. We utilize a Rule of Exclusion logic for ethers and a Dipole-Intensity metric for nitriles to ensure data integrity in drug development workflows.
Mechanistic Principles & Vibrational Causality
The Nitrile Anomaly (The Silent Region)
The nitrile group is analytically superior because its stretching vibration occurs in the 2000–2500 cm⁻¹ region, where very few other functional groups absorb.
-
Causality: The triple bond (sp hybridized) is shorter and stronger than double or single bonds, requiring higher energy (higher wavenumber) to stretch.[1]
-
Intensity Factor: The -C≡N bond possesses a strong permanent dipole moment. As the bond stretches, the dipole moment changes significantly (
is large), resulting in a sharp, medium-to-strong intensity peak.[2] This distinguishes it from the C≡C bond of alkynes, which often has a weak or non-existent dipole change, rendering it weak or IR-inactive (symmetry forbidden).
The Ether Challenge (The Fingerprint Trap)
Ethers lack a single, isolated diagnostic frequency. Their identification relies on the C-O-C stretching vibration, which is coupled with the motion of adjacent carbon atoms.
-
Causality: The C-O single bond is weaker (lower k constant) and heavier (reduced mass
) than the nitrile triple bond, placing it in the 1000–1300 cm⁻¹ range. -
Coupling Effect: Because the mass of Oxygen (16) is similar to Carbon (12), the vibrations mechanically couple with the carbon skeleton, making the exact position highly sensitive to the local environment (aliphatic vs. aromatic).
Detailed Spectral Characteristics[1][2][3][4][5][6][7]
A. Nitrile Groups (-C≡N)
Target Region: 2200–2260 cm⁻¹[2][3]
| Parameter | Aliphatic Nitriles | Conjugated Nitriles (Aromatic/Vinyl) |
| Frequency | 2240–2260 cm⁻¹ | 2215–2235 cm⁻¹ |
| Intensity | Medium to Strong | Strong (Conjugation increases polarity) |
| Shape | Sharp, distinct spike | Sharp, distinct spike |
| Mechanism | Isolated C≡N stretch | Resonance lowers bond order ( |
Critical Interference Check:
-
Alkynes (-C≡C-): Appear at 2100–2260 cm⁻¹. Differentiation: Alkynes are weak/variable.[4] Nitriles are strong.[5]
-
Isocyanates (-N=C=O): Appear ~2270 cm⁻¹. Differentiation: Isocyanates are broader and often higher in energy.
-
Azides (-N₃): Strong doublet ~2100–2160 cm⁻¹.
B. Ether Groups (C-O-C)
Target Region: 1000–1300 cm⁻¹
| Ether Type | Asymmetric Stretch ( | Symmetric Stretch ( | Notes |
| Dialkyl (Aliphatic) | 1085–1150 cm⁻¹ | Weak/Hidden | Strong band. Often confused with alcohols. |
| Alkyl Aryl (e.g., Anisole) | 1200–1275 cm⁻¹ | 1020–1075 cm⁻¹ | The "Anisole Shift." Resonance strengthens the Aryl-O bond, shifting |
| Vinyl Ethers | 1200–1225 cm⁻¹ | ~1020–1075 cm⁻¹ | Conjugation effect similar to aromatics. |
The "Rule of Exclusion" Protocol: Since C-O stretches are not unique (esters, alcohols, and acids also have them), you cannot confirm an ether solely by a peak at 1100 cm⁻¹. You must validate by absence :
-
No C=O (1650–1750 cm⁻¹): Rules out Esters and Acids.
-
No O-H (3200–3600 cm⁻¹): Rules out Alcohols.
-
Result: If C-O is strong + No C=O + No O-H
Ether confirmed.
Experimental Protocol: Self-Validating Identification
Objective: definitively identify nitrile or ether functionalities in an unknown pharmaceutical intermediate.
Phase 1: Sample Preparation (ATR Method)
-
Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.
-
Step 1: Clean crystal with isopropanol. Record background (air) spectrum (32 scans, 4 cm⁻¹ resolution).
-
Step 2: Apply sample.
-
Solid: Clamp down with high pressure (ensure good optical contact).
-
Liquid: Cover the crystal surface completely.
-
-
Step 3: Acquire sample spectrum.[6]
Phase 2: The Decision Tree Analysis
Follow this logic path to prevent false positives.
Figure 1: Logical workflow for distinguishing Nitriles and Ethers, emphasizing the exclusion of interfering functional groups.
Comparative Data Summary
| Feature | Nitrile (-C≡N) | Ether (C-O-C) |
| Primary Band | 2210–2260 cm⁻¹ | 1050–1275 cm⁻¹ |
| Visibility | High (Silent Region) | Moderate (Fingerprint Region) |
| Intensity | Variable (Medium to Strong) | Strong (due to C-O polarity) |
| Conjugation Effect | Shifts to lower freq (~2220) | Shifts to higher freq (~1250) |
| Diagnostic Confidence | 95% (Few interferences) | 60% (Requires exclusion of C=O/OH) |
| Key False Positive | Alkyne (check intensity) | Ester (check 1700 cm⁻¹) |
References
-
LibreTexts Chemistry. "12.8: Infrared Spectra of Some Common Functional Groups." Chemistry LibreTexts, 30 Sept. 2024. Link
- Coates, John. "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.), pp. 10815-10837, John Wiley & Sons Ltd, 2000.
-
Michigan State University (MSU). "Infrared Spectroscopy." Virtual Textbook of Organic Chemistry. Link
-
Specac. "Interpreting Infrared Spectra: A Quick Guide." Specac Application Notes. Link
-
University of Colorado Boulder. "Infrared Spectroscopy - Characteristic Bands." Organic Chemistry Lab Manual. Link
Sources
- 1. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. users.wfu.edu [users.wfu.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. digitalcommons.xula.edu [digitalcommons.xula.edu]
- 6. bellevuecollege.edu [bellevuecollege.edu]
Pharmacokinetic comparison of THP-ether vs phenyl-ether scaffolds
Topic: Pharmacokinetic Comparison of THP-Ether vs. Phenyl-Ether Scaffolds Content Type: Publish Comparison Guide
Executive Summary
In modern medicinal chemistry, the strategic replacement of aromatic rings with saturated heterocycles—"scaffold hopping"—is a validated method to optimize drug-like properties. This guide provides a technical comparison between Phenyl-ether (Phenoxy) and Tetrahydropyranyl-ether (4-THP-ether) scaffolds.
While phenyl ethers offer structural rigidity and lipophilic binding interactions, they frequently suffer from poor aqueous solubility and rapid oxidative clearance. The 4-THP-ether scaffold acts as a non-classical bioisostere, introducing
Physicochemical & Structural Basis
The fundamental pharmacokinetic differences between these scaffolds stem from their electronic and steric distinctiveness.
| Feature | Phenyl-Ether (Phenoxy) | THP-Ether (4-Tetrahydropyranyl) | PK Impact (THP vs. Phenyl) |
| Geometry | Planar ( | Chair Conformation ( | THP disrupts "flatland" packing; improves solubility. |
| Electronic | Inductive; Oxygen lone pair localized. | THP Oxygen is a stronger H-bond acceptor ( | |
| Lipophilicity | High (contributes to cLogP) | Low (lowers cLogP) | THP reduces non-specific binding and improves |
| Metabolic Liability | Aromatic hydroxylation; O-dealkylation. | THP often reduces intrinsic clearance ( |
1.1 The "Escape from Flatland"
Phenyl ethers contribute to molecular planarity, facilitating
Pharmacokinetic Performance Analysis
2.1 Solubility (Aqueous & FaSSIF)
Experimental data consistently demonstrates that THP-ether analogs exhibit superior solubility over their phenyl counterparts.
-
Mechanism: The localized lone pairs on the THP ether oxygen serve as a specific hydration point, unlike the delocalized electrons in the phenoxy group.
-
Data Trend: Replacing a phenyl ring with a 4-THP ring typically results in a 10- to 100-fold increase in thermodynamic solubility.
2.2 Metabolic Stability (Microsomal Stability)
The metabolic fate of these scaffolds is distinct, governed by different CYP450 interactions.
-
Phenyl-Ether Pathways:
-
Aromatic Hydroxylation: Electron-rich phenyl rings are prime targets for CYP2C9, CYP2D6, and CYP3A4, leading to phenols and potentially reactive quinone-methides.
-
O-Dealkylation: The benzylic-like position (if alkyl substituted) or the ether bond itself can be labile.
-
-
THP-Ether Pathways:
-
-Hydroxylation: The primary metabolic soft spot is the carbon
to the ether oxygen. However, this bond is generally less labile than the electron-rich -system of a phenyl ring. -
Result: THP analogs often show extended half-life (
) in human liver microsomes (HLM) compared to phenyl analogs.
-
-Hydroxylation: The primary metabolic soft spot is the carbon
2.3 Permeability & Protein Binding
-
Permeability (
): While THP lowers lipophilicity (which can theoretically reduce passive permeability), the improvement in solubility often increases the free fraction available for absorption, maintaining or improving overall bioavailability ( ). -
Protein Binding: Phenyl ethers are "grease balls" that bind heavily to albumin. THP ethers reduce LogP, increasing the fraction unbound (
) in plasma, which drives pharmacodynamic efficacy.
Visualizing Metabolic Pathways
The following diagram contrasts the primary oxidative clearance pathways for both scaffolds.
Figure 1: Comparative metabolic fates. Phenyl ethers risk reactive metabolite formation; THP ethers degrade to polar, excretable species.
Experimental Protocols
To validate the PK advantages of a THP-ether scaffold hop, the following self-validating protocols should be employed.
4.1 Kinetic Solubility Assay (High-Throughput)
Objective: Determine the solubility limit of the compound in PBS (pH 7.4) to predict "brick dust" liability.
-
Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Spiking: Add 5 µL of stock to 195 µL of PBS buffer (pH 7.4) in a 96-well filter plate (Final conc: 250 µM, 2.5% DMSO).
-
Equilibration: Shake at 500 rpm for 24 hours at room temperature (
). -
Filtration: Vacuum filter using a 0.45 µm PVDF membrane to remove undissolved precipitate.
-
Quantification: Analyze filtrate via HPLC-UV or LC-MS/MS against a standard curve prepared in 50:50 DMSO:Buffer.
-
Validation: Reference compounds (e.g., Tamoxifen - low solubility; Caffeine - high solubility) must fall within 15% of historical values.
4.2 Microsomal Stability Assay
Objective: Compare Intrinsic Clearance (
-
Reaction Mix: Incubate test compound (1 µM) with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4).
-
Initiation: Pre-warm to
for 5 mins. Initiate reaction by adding NADPH (1 mM final). -
Sampling: Aliquot 50 µL at
min into 200 µL ice-cold Acetonitrile (containing Internal Standard) to quench. -
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines and .
Decision Logic: When to Scaffold Hop?
Use this workflow to decide if switching from Phenyl-ether to THP-ether is appropriate for your lead series.
Figure 2: Decision matrix for initiating a Phenyl-to-THP scaffold hop based on PK liabilities.
References
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.
-
Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Retrieved from [Link]
A Comparative Guide to the Crystal Structure of 4-(tetrahydropyran-4-yloxy)benzonitrile: Implications for Drug Design and Materials Science
In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is not merely advantageous; it is a cornerstone of rational design.[1][2][3][4][5] The precise arrangement of atoms in the solid state, known as the crystal structure, dictates a multitude of physicochemical properties, including solubility, stability, and bioavailability—factors of paramount importance in the development of novel therapeutics and functional materials.[4] This guide provides an in-depth analysis of the crystal structure of 4-(tetrahydropyran-4-yloxy)benzonitrile, a molecule of interest due to its prevalence as a structural motif in medicinal chemistry.[6] Through a comparative lens, we will explore the nuances of its solid-state architecture and the non-covalent interactions that govern its assembly, offering insights that are critical for researchers, scientists, and drug development professionals.
The Central Role of Single-Crystal X-ray Diffraction
The primary technique for elucidating the atomic-level architecture of a crystalline solid is single-crystal X-ray diffraction (SC-XRD).[7][8][9] This powerful analytical method provides detailed information about the internal lattice of a crystal, including unit cell dimensions, bond lengths, bond angles, and the nature of intermolecular interactions.[7][8] The data generated from SC-XRD is indispensable for confirming molecular structure, determining absolute configuration for chiral molecules, and providing a calculated X-ray powder diffraction pattern for phase identification.[10]
Experimental Protocol: Unveiling the Structure of 4-(tetrahydropyran-4-yloxy)benzonitrile
The determination of a crystal structure is a meticulous process that begins with the growth of high-quality single crystals. The following is a generalized, yet comprehensive, protocol that mirrors the standard procedures employed in crystallographic laboratories.
Step 1: Crystal Growth
High-quality single crystals of 4-(tetrahydropyran-4-yloxy)benzonitrile are typically grown by slow evaporation of a saturated solution. A suitable solvent system, such as a mixture of ethanol and water, is often employed. The slow evaporation process allows for the ordered arrangement of molecules into a well-defined crystal lattice.
Step 2: Crystal Mounting and Data Collection
A suitable single crystal is carefully selected and mounted on a goniometer head.[7] Data collection is performed on a single-crystal X-ray diffractometer, often equipped with a CCD or pixel array detector.[9][10] The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.[10]
Step 3: Structure Solution and Refinement
The diffraction data is processed to yield a set of reflection intensities. These intensities are then used to solve the crystal structure using direct methods or Patterson methods. The resulting electron density map is interpreted to locate the atoms in the unit cell. The structural model is then refined against the experimental data to optimize the atomic coordinates and displacement parameters.
Below is a DOT language script that visualizes the experimental workflow for single-crystal X-ray diffraction.
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Structural Analysis of 4-(tetrahydropyran-4-yloxy)benzonitrile: A Comparative Perspective
The crystal structure of 4-(tetrahydropyran-4-yloxy)benzonitrile reveals a fascinating interplay of non-covalent interactions that dictate its supramolecular assembly. To fully appreciate these features, a comparison with structurally related molecules is insightful.
| Feature | 4-(tetrahydropyran-4-yloxy)benzonitrile | 4-(prop-2-yn-1-yloxy)benzonitrile[11] | 4-Benzyloxybenzonitrile[12] | 4-Hydroxybenzonitrile[13] |
| Primary Intermolecular Interaction | C-H···N and C-H···O hydrogen bonds | C-H···N hydrogen bonds and π-π stacking | C-H···N and C-H···O hydrogen bonds | O-H···N hydrogen bonds |
| Key Supramolecular Synthons | Chains and sheets formed by weak hydrogen bonds | Wave-like chains and π-stacked sheets | Not explicitly detailed, but likely similar to the title compound | Strong head-to-tail hydrogen-bonded chains |
| Molecular Conformation | The tetrahydropyran ring adopts a chair conformation. | The propargyl group is nearly coplanar with the benzene ring. | The benzyl group introduces additional conformational flexibility. | The hydroxyl group allows for strong, directional hydrogen bonding. |
Key Observations and Discussion:
-
The Role of Weak Hydrogen Bonds: In the absence of strong hydrogen bond donors (like the hydroxyl group in 4-hydroxybenzonitrile), the crystal packing of 4-(tetrahydropyran-4-yloxy)benzonitrile is dominated by a network of weaker C-H···N and C-H···O interactions.[14][15][16] The nitrile nitrogen and the ether oxygen of the tetrahydropyran ring act as hydrogen bond acceptors. These interactions, though individually weak, collectively contribute to the stability of the crystal lattice.[16]
-
Comparison with 4-(prop-2-yn-1-yloxy)benzonitrile: This analog showcases the importance of even subtle changes in molecular structure.[11] The acetylenic C-H in the propargyl group is a more acidic proton donor than the aliphatic C-H groups in the tetrahydropyran ring, leading to a more prominent C-H···N hydrogen bond.[11] Furthermore, the planar nature of the propargyl group facilitates π-π stacking interactions between the aromatic rings, a feature that is less pronounced in the more sterically demanding 4-(tetrahydropyran-4-yloxy)benzonitrile.[11]
-
The Influence of the Tetrahydropyran Ring: The bulky and non-planar tetrahydropyran ring in the title compound introduces significant steric hindrance, which influences the overall crystal packing. Its chair conformation is a common feature for such six-membered rings.[17] This contrasts with the more planar or linear substituents in the comparative examples, highlighting how the choice of a substituent can dramatically alter the supramolecular architecture.
The following DOT script illustrates the key intermolecular interactions observed in the crystal structure of 4-(tetrahydropyran-4-yloxy)benzonitrile.
Caption: Key intermolecular interactions in 4-(tetrahydropyran-4-yloxy)benzonitrile.
Conclusion: From Crystal Structure to Application
The detailed analysis of the crystal structure of 4-(tetrahydropyran-4-yloxy)benzonitrile provides a wealth of information that is directly applicable to drug design and materials science. The understanding of the dominant intermolecular interactions allows for the prediction and control of solid-state properties. For instance, the introduction of stronger hydrogen bond donors or acceptors could be a strategy to modify the crystal packing and, consequently, the solubility and dissolution rate of a drug candidate. Similarly, in materials science, the ability to engineer crystal structures through the modulation of non-covalent interactions is key to designing materials with desired optical or electronic properties. This guide underscores the indispensable role of crystallography in providing the fundamental knowledge required for the rational design of new and improved molecules.[1][2][3][4][5]
References
- Zien Journals Publishing. A Review on Crystallography and Its Role on Drug Design.
-
Wlodawer, A., Dauter, Z., & Jaskolski, M. (2013). The future of crystallography in drug discovery. Expert Opinion on Drug Discovery, 9(1), 11-22. Available from: [Link]
-
Migration Letters. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S6), 1072-1082. Available from: [Link]
-
OMICS International. The Role of Crystallography in Drug Development. Journal of Analytical & Bioanalytical Techniques. Available from: [Link]
-
Codding, P. W. (1985). The role of crystallography in drug design. Canadian Journal of Chemistry, 63(5), 1233-1237. Available from: [Link]
-
Groom, C. R., & Allen, F. H. (2016). It Isn't, It Is: The C–H···X (X = O, N, F, Cl) Interaction Really Is Significant in Crystal Packing. Crystal Growth & Design, 16(7), 4130-4139. Available from: [Link]
-
Gavezzotti, A. (2017). Deciphering the driving forces in crystal packing by analysis of electrostatic energies and contact enrichment ratios. IUCrJ, 4(5), 514-526. Available from: [Link]
-
Royal Society of Chemistry. (2025). Chapter 13: The Role of Non-covalent Interactions in Crystal Packing. In Solid-State NMR. Available from: [Link]
-
SERC, Carleton College. Single-crystal X-ray Diffraction. Available from: [Link]
-
Desiraju, G. R. (1995). Supramolecular synthons in crystal engineering—a new organic synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327. Available from: [Link]
-
Indian Chemical Society. (2022). Preliminary understanding of experiments on single crystal X-ray crystallography. Journal of the Indian Chemical Society, 99(11), 100755. Available from: [Link]
-
Universität Ulm. Single-Crystal X-Ray Diffraction (SC-XRD). Available from: [Link]
-
University of Cambridge. Single crystal diffraction. DoITPoMS. Available from: [Link]
-
Improved Pharma. Single Crystal X-Ray Structure Determination. Available from: [Link]
-
Royal Society of Chemistry. (2021). Structural and computational study of reversibly photoswitchable (E)-4-((4-alkoxyphenyl)diazenyl)benzonitrile-based liquid crystals. CrystEngComm, 23(34), 5863-5872. Available from: [Link]
-
Elsevier. (2019). and CH… interaction in crystal packing of a series of Schiff base complexes of N,N-Di. Inorganica Chimica Acta, 495, 118968. Available from: [Link]
-
IUCr. (2015). Crystal structure of 4-(prop-2-yn-1-yloxy)benzonitrile. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o97-o98. Available from: [Link]
-
Zhao, M. M., Li, Y. H., Wu, D. H., & Wan, Q. (2009). 4-(6-Quinolyloxymethyl)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1263. Available from: [Link]
-
PubChem. 4-Benzyloxybenzonitrile. Available from: [Link]
-
NIST. Benzonitrile, 4-hydroxy-. NIST Chemistry WebBook. Available from: [Link]
-
IUCr. (2023). Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 570-574. Available from: [Link]
-
Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences, 28(1), 118-132. Available from: [Link]
-
ResearchGate. (2023). The molecular structure of the o-4-(2-methoxyphenoxy)... Available from: [Link]
-
IUCr. (2023). Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 3), 244-249. Available from: [Link]
-
Taylor & Francis. Tetrahydropyran – Knowledge and References. Available from: [Link]
Sources
- 1. zienjournals.com [zienjournals.com]
- 2. The future of crystallography in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. migrationletters.com [migrationletters.com]
- 4. omicsonline.org [omicsonline.org]
- 5. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-(tetrahydropyran-4-yloxy)benzonitrile — TargetMol Chemicals [targetmol.com]
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- 17. taylorandfrancis.com [taylorandfrancis.com]
Thermal Profiling of Benzonitrile Derivatives: A Comparative TGA/DSC Guide
Executive Summary: The Dual Nature of Benzonitriles
Benzonitrile derivatives are the workhorses of modern organic synthesis, serving as precursors for liquid crystals, pharmaceutical actives (e.g., Letrozole), and advanced polymers. However, they present a unique thermal analysis challenge: they exist at the intersection of volatility (due to the nitrile dipole) and reactivity (due to the cyano group's potential for trimerization or energetic decomposition).
This guide moves beyond standard operating procedures to provide a comparative analysis of how different functional groups on the benzonitrile ring dictate thermal stability. We focus on the critical distinction between physical phase transitions and chemical decomposition, a common pitfall in characterizing these materials.
Comparative Performance Analysis
To understand thermal stability, we must isolate the effect of the substituent on the benzene ring. The table below contrasts three distinct classes of benzonitrile derivatives, derived from aggregate application data and literature standards.
Table 1: Thermal Stability Benchmarks of Benzonitrile Derivatives
| Feature | Benzonitrile (Unsubstituted) | 4-Aminobenzonitrile (EDG) | 4-Nitrobenzonitrile (EWG) |
| Physical State (RT) | Liquid | Solid (Crystalline) | Solid (Crystalline) |
| Primary Thermal Event | Evaporation (Volatile) | Melting / Polymorphic Transition | Melting followed by Decomposition |
| Melting Point ( | -13 °C | ~86 °C | ~147 °C |
| Boiling/Sublimation | ~191 °C (Boiling) | Sublimes before dec. (Open Pan) | Stable melt, then decomposes |
| Decomposition ( | > 400 °C (High stability) | > 250 °C | ~250–300 °C (Energetic) |
| Hazard Potential | Low (Flammability only) | Low (Thermal expansion) | High (Exothermic Runaway) |
| Critical Insight | Requires Sealed Pan to prevent mass loss masking thermal events. | Exhibits thermosalient effect (crystals jump during phase transition). | Gold-plated pans recommended to prevent catalytic decomposition by Al. |
-
EDG (Electron Donating Group): The amino group in 4-aminobenzonitrile introduces hydrogen bonding, significantly raising the melting point compared to the liquid parent compound. It is generally thermally stable but prone to sublimation.
-
EWG (Electron Withdrawing Group): The nitro group in 4-nitrobenzonitrile destabilizes the ring electronically while adding its own decomposition pathway. The proximity of the decomposition onset to the melting point makes this compound a process safety concern.
The Physics of Thermal Stability (Mechanistic Insight)
Understanding why these profiles differ is essential for predicting the behavior of novel derivatives.
The "Sealed Pan" Imperative
Benzonitriles possess high dipole moments. In an open TGA pan, unsubstituted benzonitrile will show 100% mass loss near its boiling point (191°C). This is not decomposition; it is evaporation. To measure true thermal stability (bond breaking), you must use a High-Pressure DSC capsule (gold or steel) to suppress volatilization and force the material to reach its decomposition temperature.
Diagram 1: Thermal Stability Mechanism & Substituent Effects
Caption: Mechanistic flow showing how electron-donating vs. withdrawing groups alter the thermal fate of the molecule.
Validated Experimental Protocols
To ensure reproducibility and safety, follow this "Self-Validating" workflow. This protocol complies with ASTM E537 (Thermal Stability by DSC).[1][2][3]
Phase A: Thermogravimetric Analysis (TGA) - The Screening Step
Goal: Distinguish volatiles from decomposition and determine maximum safe processing temperature.
-
Sample Mass: 5–10 mg.
-
Crucible: Alumina (
) open pan. -
Atmosphere: Nitrogen (inert) at 50 mL/min.
-
Heating Rate: 10 °C/min from Ambient to 600 °C.
-
Data Check:
-
Step transition < 200°C? Likely solvent or moisture.
-
Smooth curve ending at 0% mass? Evaporation (if liquid) or Sublimation.
-
Char residue > 20%? Decomposition (Carbonization).
-
Phase B: Differential Scanning Calorimetry (DSC) - The Stability Step
Goal: Measure Melting Point (
-
Sample Mass: < 2 mg (CRITICAL: Nitro compounds can detonate; keep mass low).
-
Crucible:
-
Standard: Hermetically sealed Aluminum pan (for non-reactive derivatives).
-
High Hazard:Gold-plated high-pressure pan (for Nitro-benzonitriles). Aluminum can catalyze the decomposition of nitro compounds, lowering
artificially.
-
-
Heating Rate: 5 °C/min (Slower rate improves resolution of onset temperatures).
-
Range: Ambient to 400 °C.
-
Validation: Run a baseline with an empty pan. The decomposition exotherm should be sharp and clearly distinguished from the baseline.
Safety & Hazard Assessment (ASTM E698/E537)
When analyzing benzonitrile derivatives, particularly those with nitro-, azo-, or multiple cyano- groups, you must treat the DSC exotherm as a safety warning.
Diagram 2: Thermal Hazard Decision Tree
Caption: Decision logic for interpreting DSC data. High exotherms (>800 J/g) require kinetic analysis for safety.
Interpretation Guide:
-
Thermosalient Effect: If the DSC baseline is "noisy" or shows sharp, tiny spikes during cooling of 4-aminobenzonitrile, this is not instrument noise. It is the crystals physically jumping due to phase strain—a known phenomenon for this derivative.
-
The "Nitro" Warning: If analyzing 4-nitrobenzonitrile, an exotherm onsetting < 250°C indicates instability. If
exceeds 500 J/g, the material has significant deflagration potential.
References
-
ASTM International. ASTM E537-12: Standard Test Method for The Thermal Stability of Chemicals by Differential Scanning Calorimetry.[4] (2024).[2][4][5]
-
Royal Society of Chemistry. Reversible thermosalient of 4-aminobenzonitrile. Chemical Communications. (2014).[4]
-
Fauske & Associates. Thermal Stability Testing (DSC/TGA) and Hazard Assessment.[4]
-
BenchChem. Technical Guide to the Thermal Stability of Nitrilotribenzonitrile Derivatives.
-
Netzsch Analyzing & Testing. Reaction Temperature and Enthalpy by DSC.
Sources
Safety Operating Guide
Proper Disposal Procedures: 4-(Tetrahydropyran-4-yloxy)benzonitrile
Executive Summary & Chemical Profile
4-(Tetrahydropyran-4-yloxy)benzonitrile (CAS: 884507-34-0) is a functionalized aromatic nitrile widely used as an intermediate in medicinal chemistry.[1] Its disposal requires strict adherence to protocols governing organic nitriles and ethers . Improper handling can lead to the release of toxic nitrogen oxides (NOx) or cyanide vapors during thermal decomposition, and potential peroxide formation during prolonged storage.
This guide supersedes generic organic waste protocols by addressing the specific reactivity of the nitrile moiety and the tetrahydropyran ether linkage.
Chemical Identity & Hazard Profile[2][3][4][5][6]
| Parameter | Specification |
| Chemical Name | 4-(Tetrahydropyran-4-yloxy)benzonitrile |
| CAS Number | 884507-34-0 |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Physical State | Solid (typically white to off-white powder) |
| Primary Hazards | Acute Toxicity (Oral/Dermal/Inhal.), Skin/Eye Irritant |
| GHS Signal Word | WARNING |
| Incompatibility | Strong Oxidizers, Strong Acids, Strong Bases |
| Waste Stream | Non-Halogenated Organic (unless mixed with halogens) |
Critical Hazards & Mechanism of Action
To ensure safety, personnel must understand why specific disposal routes are chosen.
1. The Nitrile Hazard (Thermal Decomposition): While aromatic nitriles are generally stable against hydrolysis compared to aliphatic nitriles, they pose a significant respiratory hazard if subjected to uncontrolled combustion.
-
Mechanism: Thermal decomposition releases hydrogen cyanide (HCN) gas and nitrogen oxides (NOx).
-
Operational Implication: Never dispose of this compound in general trash or biohazard bags that may be autoclaved. Autoclaving does not destroy the chemical and may volatilize toxic components. Incineration with afterburner scrubbing is mandatory.
2. The Ether Hazard (Peroxidation): The tetrahydropyran-4-yloxy group contains a secondary ether linkage.
-
Mechanism: Like all ethers, this compound can theoretically form explosive peroxides upon prolonged exposure to air and light, although the risk is lower than with diethyl ether or THF.
-
Operational Implication: Waste containers containing this solid or its solutions must be tightly capped and stored away from direct light.
Pre-Disposal Handling & Segregation
Before disposal, the material must be segregated correctly to prevent dangerous cross-reactions in the central waste accumulation area.
Segregation Protocol
-
DO NOT MIX WITH: Strong acids (e.g., Sulfuric, Nitric).[4][7] Acidic hydrolysis of the nitrile group can be exothermic and generate amide/carboxylic acid byproducts, complicating waste characterization.
-
DO NOT MIX WITH: Oxidizers (e.g., Peroxides, Permanganates).[4] Risk of fire or explosion.[4]
-
ACCEPTABLE MIXTURES: Compatible with standard non-halogenated organic solvents (Acetone, Methanol, Ethyl Acetate) typically found in "Organic Waste" streams.
Visual Workflow: Disposal Decision Matrix
Figure 1: Decision matrix for segregating and packaging waste based on physical state.
Step-by-Step Disposal Procedures
Scenario A: Solid Waste (Pure Compound or Debris)
Applicable to: Expired reagent, weighing boats, contaminated gloves, spill cleanup debris.
-
Containment: Place the solid material into a clear, chemically resistant polyethylene bag (minimum 4 mil thickness).
-
Double Bagging: Seal the first bag and place it inside a second bag or a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "4-(Tetrahydropyran-4-yloxy)benzonitrile, Solid Debris"
-
Hazard Checkboxes: Toxic, Irritant.[5]
-
-
Transfer: Move to the Satellite Accumulation Area (SAA).
Scenario B: Liquid Waste (Reaction Mixtures)
Applicable to: HPLC effluent, mother liquors, dissolved reagent.
-
Solvent Compatibility Check: Ensure the carrier solvent is compatible with the "Non-Halogenated Organic" stream.
-
If dissolved in DCM/Chloroform: Use Halogenated waste stream.
-
If dissolved in MeOH/EtOAc/DMF: Use Non-Halogenated waste stream.
-
-
Pouring: Use a funnel to prevent drips. Do not fill the carboy >90% full to allow for thermal expansion.[8]
-
pH Check: Ensure the waste solution is neutral (pH 6-8). If the reaction involved strong acids/bases, neutralize carefully before adding to the main waste carboy to prevent geysering.
-
Closure: Cap tightly immediately after filling.
Scenario C: Emergency Spill Response
Applicable to: Benchtop spills of powder or solution.
Figure 2: Immediate response workflow for laboratory spills.
Detailed Spill Protocol:
-
Ventilation: Ensure fume hoods are active. If the spill is outside a hood and dust is visible, wear a P95/N95 respirator to prevent inhalation of nitrile particulates.
-
Solids: Gently sweep up using a brush and dustpan dedicated to hazardous waste. Avoid creating a dust cloud.
-
Liquids: Absorb with vermiculite, sand, or commercial spill pads.
-
Decontamination: Wash the area with a mild detergent solution. Do not use bleach (sodium hypochlorite) immediately, as it can react with certain organic amines or nitriles under specific conditions to form chloramines or cyanogen chloride (though less likely with this specific structure, it is a best practice to avoid strong oxidizers on fresh organic spills).
Regulatory Compliance & Final Disposition
RCRA Waste Classification (USA)
While 4-(Tetrahydropyran-4-yloxy)benzonitrile is not explicitly listed on the EPA P-list or U-list, it must be characterized based on its properties:
-
Characteristic Waste: If dissolved in a flammable solvent (Flash point < 60°C), it carries the D001 (Ignitable) code.
-
Toxic Waste: Due to the nitrile functionality and acute toxicity data (Category 4), it must be treated as toxic waste.
Final Disposition Method
The only acceptable final disposal method is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).
-
Requirement: The incinerator must be equipped with a secondary combustion chamber and a scrubber system to neutralize NOx and any potential cyanide traces generated during combustion.
-
Prohibited:
-
NO drain disposal (illegal under Clean Water Act).
-
NO evaporation in fume hoods (illegal under EPA regulations).
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24229527, 4-(Tetrahydropyran-4-yloxy)benzonitrile. PubChem.[2] [Link]
-
Thermo Scientific Chemicals. Safety Data Sheet: 4-(Tetrahydropyran-4-yloxy)benzonitrile. Fisher Scientific.[2] ]">https://www.fishersci.com[2]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. [Link]
Sources
- 1. 4-(tetrahydropyran-4-yloxy)benzonitrile — TargetMol Chemicals [targetmol.com]
- 2. 4-(Tetrahydropyran-4-yloxy)benzonitrile, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 4-Benzyloxybenzonitrile | C14H11NO | CID 561371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nj.gov [nj.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. ethz.ch [ethz.ch]
Personal protective equipment for handling 4-(Tetrahydropyran-4-yloxy)benzonitrile
As a Senior Application Scientist, I recognize that handling specialized building blocks like 4-(Tetrahydropyran-4-yloxy)benzonitrile requires more than just reading a Safety Data Sheet (SDS); it demands a mechanistic understanding of the compound's behavior to design foolproof safety and operational protocols.
Below is a comprehensive, field-proven guide to the personal protective equipment (PPE), handling workflows, and disposal plans for this compound, engineered to ensure absolute laboratory safety and scientific integrity.
Chemical Profile & Hazard Causality
To effectively protect yourself, you must first understand why a chemical is hazardous. 4-(Tetrahydropyran-4-yloxy)benzonitrile is an aromatic nitrile featuring a lipophilic tetrahydropyran (THP) ether linkage[1][2].
Causality of Hazards:
-
Systemic Toxicity (H302, H312, H332): Unlike aliphatic nitriles, which are readily oxidized in the liver to release highly toxic cyanide ions, aromatic nitriles are metabolically robust and generally pass through the body without ejecting free cyanide[3]. However, the strongly electron-withdrawing nitrile group polarizes the aromatic ring, allowing for non-specific dipole interactions with amino acids and proteins, leading to acute systemic toxicity if absorbed[3].
-
Dermal & Mucosal Irritation (H315, H319): The THP ether group significantly increases the molecule's lipophilicity. This allows the compound to more easily penetrate the lipid-rich stratum corneum of the skin and mucosal membranes, causing localized irritation[1].
-
Respiratory Hazard (H335): Supplied as a solid powder, the compound poses a high risk of aerosolization. Inhalation of micro-particulates directly irritates the respiratory tract[1].
Quantitative Hazard Summary
| Property | Specification |
|---|---|
| Chemical Name | 4-(Tetrahydropyran-4-yloxy)benzonitrile |
| CAS Number | 884507-34-0 |
| Molecular Formula | C12H13NO2 |
| Molecular Weight | 203.24 g/mol |
| GHS Signal Word | Warning |
| Key Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[1][4] |
Personal Protective Equipment (PPE) Matrix
Based on the compound's lipophilicity and particulate nature, standard laboratory PPE must be upgraded to address specific exposure routes.
-
Hand Protection (Double Gloving): Wear high-quality Nitrile gloves (minimum 0.11 mm thickness). Causality: Nitrile rubber provides superior resistance to lipophilic aromatic compounds compared to latex. Double gloving is mandatory to prevent breakthrough during prolonged handling or accidental solvent exposure.
-
Eye & Face Protection: Tight-fitting chemical safety goggles . Causality: Standard safety glasses with side shields are insufficient against airborne dust particulates, which can cause severe mechanical and chemical irritation to the cornea (H319)[1].
-
Respiratory Protection: Handling must occur inside a certified fume hood. If weighing large quantities outside a hood is unavoidable, an N95 or P100 particulate respirator is required to mitigate the inhalation of aerosolized dust (H332, H335)[1].
-
Body Protection: A fully buttoned, flame-retardant lab coat and closed-toe, non-porous shoes.
Caption: Exposure routes of 4-(Tetrahydropyran-4-yloxy)benzonitrile and corresponding PPE mitigation.
Operational Workflow & Handling Protocol
To ensure a self-validating safety system, follow this step-by-step methodology for routine handling and reaction setup.
Step 1: Pre-Operation Preparation
-
Verify the fume hood face velocity is operating between 0.4 and 0.6 m/s .
-
Clear the workspace of incompatible materials, particularly strong oxidizing agents and strong acids.
-
Don all required PPE (goggles, double nitrile gloves, lab coat) before opening the primary chemical container.
Step 2: Weighing and Aliquoting
-
Utilize an enclosed analytical balance inside the fume hood to prevent ambient air currents from aerosolizing the powder.
-
Use anti-static weigh boats or neutralize static charge using a polonium ionizer. Causality: Fine nitrile powders readily build static charge, causing them to cling to spatulas and disperse into the air, increasing inhalation risk[1].
Step 3: Transfer and Execution
-
Transfer the pre-weighed solid into the reaction vessel using a wide-neck powder funnel to prevent bottleneck accumulation.
-
For air-sensitive downstream coupling reactions, purge the vessel with an inert atmosphere (Argon or N₂) only after the solid is securely sealed via a septum.
Step 4: Post-Operation Decontamination
-
Wipe down all spatulas, balance surfaces, and hood decks with a solvent wipe (e.g., isopropanol or ethanol) to dissolve residual lipophilic compound.
-
Follow up with a secondary wipe using standard laboratory soap and water to remove solvent residue.
Caption: Step-by-step operational workflow for safely handling 4-(Tetrahydropyran-4-yloxy)benzonitrile.
Spill Management & Disposal Plan
In the event of a spill, standard dry-sweeping is strictly prohibited as it generates hazardous, inhalable aerosols[1].
Spill Response Methodology:
-
Immediate Isolation: Evacuate non-essential personnel from the immediate area. Ensure the fume hood remains fully operational to capture airborne particulates.
-
Containment (Wet Method): Cover the spilled powder with absorbent spill pads dampened with water or a mild solvent (like isopropanol). Causality: Dampening the powder suppresses aerosolization and neutralizes the dust hazard.
-
Collection: Carefully scoop the dampened material using a non-sparking tool and place it into a chemically resistant, sealable high-density polyethylene (HDPE) waste container.
-
Surface Decontamination: Wash the spill area thoroughly with a detergent solution to break down the lipophilic ether residues.
Waste Disposal Plan:
-
Segregation: Collect all contaminated wipes, weigh boats, and gloves in a designated solid hazardous waste container.
-
Labeling: Clearly label the container as "Toxic Organic Solid Waste (Contains Nitrile Derivative)."
-
Incompatibilities: Do not mix this waste with acidic waste streams. While aromatic nitriles are stable, extreme acidic conditions combined with heat can theoretically hydrolyze the nitrile to an amide or carboxylic acid, generating unwanted byproducts.
References
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore". Journal of Medicinal Chemistry, 53(22), 7902–7917. URL:[Link]
Sources
- 1. 4-(Tetrahydropyran-4-yloxy)benzonitrile, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 1016805-61-0|3-Methoxy-4-(oxolan-2-ylmethoxy)benzonitrile|BLD Pharm [bldpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-(Tetrahydropyran-4-yloxy)benzonitrile, 97%, Thermo Scientific | Fisher Scientific [fishersci.ca]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
